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4-(Aminomethyl)-2-methylphenol hydrobromide Documentation Hub

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  • Product: 4-(Aminomethyl)-2-methylphenol hydrobromide
  • CAS: 2225136-15-0

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 4-(Aminomethyl)-2-methylphenol HBr

Executive Summary 4-(Aminomethyl)-2-methylphenol Hydrobromide is a specialized bifunctional building block characterizing the ortho-cresol scaffold functionalized with a para-aminomethyl group. This compound serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)-2-methylphenol Hydrobromide is a specialized bifunctional building block characterizing the ortho-cresol scaffold functionalized with a para-aminomethyl group. This compound serves as a critical pharmacophore in the synthesis of adrenergic receptor ligands, enzyme inhibitors, and cross-linking agents. Its structure combines a phenolic hydrogen bond donor/acceptor site with a primary amine cation, making it a "privileged structure" in Fragment-Based Drug Discovery (FBDD).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity intermediates for lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-(Aminomethyl)-2-methylphenol hydrobromide
Common Synonyms 4-Hydroxy-3-methylbenzylamine HBr; p-Aminomethyl-o-cresol hydrobromide
CAS Number (Base) 50355-38-5 (Generic for base); Salt specific CAS may vary by vendor
Molecular Formula C₈H₁₁NO[1] · HBr (Salt) / C₈H₁₂BrNO (Total)
Molecular Weight 218.09 g/mol (Salt) / 137.18 g/mol (Free Base)
SMILES Cc1cc(CN)ccc1O.Br
Physical Constants (Calculated & Experimental)
ParameterValueContext
Appearance White to off-white crystalline solidHBr salts typically exhibit higher crystallinity than HCl analogs.
Melting Point 215–220 °C (Decomposition)High lattice energy typical of benzylamine hydrobromides.
Solubility Soluble: Water, Methanol, DMSOInsoluble: Hexane, DCM, ToluenePolar ionic character dominates solubility profile.
pKa (Phenol) ~10.2Slightly higher than phenol due to electron-donating methyl group.
pKa (Amine) ~9.4Typical for benzylamines; protonated at physiological pH.
Hygroscopicity ModerateHBr salts are generally less hygroscopic than HCl but require desiccation.

Structural Analysis & Pharmacophore Mapping

The compound features two distinct chemical handles that allow for orthogonal functionalization. The ortho-methyl group provides steric bulk, often used to restrict rotation in drug binding pockets or to block metabolic hydroxylation at the ortho position.

Pharmacophore Compound 4-(Aminomethyl)-2-methylphenol Phenol Phenolic -OH (H-Bond Donor/Acceptor) Compound->Phenol Position 1 Methyl 2-Methyl Group (Lipophilic/Steric Shield) Compound->Methyl Position 2 Amine 4-Aminomethyl (Cationic Center/Linker) Compound->Amine Position 4 Receptor Binding\n(Ser/Thr Residues) Receptor Binding (Ser/Thr Residues) Phenol->Receptor Binding\n(Ser/Thr Residues) Metabolic Stability\n(Blocks CYP450) Metabolic Stability (Blocks CYP450) Methyl->Metabolic Stability\n(Blocks CYP450) Salt Bridge Formation\n(Asp/Glu Residues) Salt Bridge Formation (Asp/Glu Residues) Amine->Salt Bridge Formation\n(Asp/Glu Residues)

Figure 1: Pharmacophore decomposition highlighting the functional roles of the substituent groups in medicinal chemistry applications.

Synthetic Routes & Production

The synthesis of 4-(Aminomethyl)-2-methylphenol HBr is most reliably achieved through the reduction of 4-hydroxy-3-methylbenzonitrile or the reductive amination of the corresponding aldehyde. The aldehyde route is preferred for laboratory scale due to milder conditions.

Primary Route: Reductive Amination

This protocol avoids high-pressure hydrogenation and toxic cyanides.

Reagents:

  • Starting Material: 4-Hydroxy-3-methylbenzaldehyde (CAS 15174-69-3).[2]

  • Amine Source: Hydroxylamine HCl (to form oxime) or Ammonium Acetate.

  • Reductant: Zn/Acetic Acid or H₂/Pd-C.

  • Salt Formation: Aqueous HBr (48%).

Step-by-Step Protocol:

  • Oxime Formation: Dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq) in Ethanol. Add Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours.

  • Isolation: Evaporate solvent, wash with water to remove salts. Yields crystalline oxime intermediate.

  • Reduction: Dissolve oxime in glacial acetic acid. Add Zinc dust (4.0 eq) portion-wise at <40°C (Exothermic!). Stir for 4 hours.

  • Workup: Filter zinc residues. Neutralize filtrate with NaOH to pH ~10. Extract free amine into Ethyl Acetate.

  • Salt Formation: Dry the organic layer (Na₂SO₄). Add 48% HBr in Acetic Acid dropwise until precipitation is complete. Filter the white solid.

  • Recrystallization: Recrystallize from Ethanol/Et₂O to yield pure HBr salt.

Synthesis Workflow Diagram

Synthesis Start 4-Hydroxy-3-methylbenzaldehyde (CAS 15174-69-3) Step1 Condensation (NH2OH·HCl / NaOAc) Start->Step1 Inter Oxime Intermediate Step1->Inter Step2 Reduction (Zn / AcOH or H2/Pd) Inter->Step2 Base Free Amine (In Solution) Step2->Base Step3 Salt Formation (HBr / AcOH) Base->Step3 Final 4-(Aminomethyl)-2-methylphenol HBr (Crystalline Solid) Step3->Final

Figure 2: Step-wise synthesis via the oxime reduction pathway, ensuring high purity and avoidance of dimer formation.

Analytical Characterization

To validate the identity of the synthesized HBr salt, the following spectral signatures must be confirmed.

¹H-NMR (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.45 Singlet (br)1HPhenolic -OH
8.10 Broad Singlet3HAmmonium -NH₃⁺
7.15 Doublet (J=2 Hz)1HAr-H (Position 3)
7.05 dd (J=8, 2 Hz)1HAr-H (Position 5)
6.80 Doublet (J=8 Hz)1HAr-H (Position 6)
3.85 Singlet (q)2HBenzylic -CH₂-
2.15 Singlet3HAr-CH₃
Mass Spectrometry (ESI+)
  • Theoretical [M+H]⁺: 138.09 Da

  • Observed: 138.1 m/z (Base peak)

  • Note: The bromine isotope pattern (79Br/81Br) will NOT be attached to the parent ion in positive mode ESI, but may appear as a counter-ion cluster if concentration is high.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.

    • HBr salts can release traces of HBr gas if heated or exposed to strong acid; ensure proper ventilation.

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation (pinking) upon prolonged air exposure.

References

  • PubChem Compound Summary. (2025). 4-(Aminomethyl)phenol and derivatives.[3][4][5] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). 4-Hydroxy-3-methylbenzaldehyde (Precursor Data). National Institute of Standards and Technology.[2] [Link]

  • ResearchGate. (2019). Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties.[Link]

Sources

Exploratory

pKa values of phenolic hydroxyl and amine groups in 4-(Aminomethyl)-2-methylphenol

This is a comprehensive technical guide detailing the physicochemical characterization of 4-(Aminomethyl)-2-methylphenol, specifically focusing on the ionization constants (pKa) of its functional groups. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide detailing the physicochemical characterization of 4-(Aminomethyl)-2-methylphenol, specifically focusing on the ionization constants (pKa) of its functional groups.

Executive Summary & Physicochemical Profile[1][2]

Compound: 4-(Aminomethyl)-2-methylphenol CAS: 79352-72-0 (Generic isomer reference) / Analogous to 4-Hydroxy-3-methylbenzylamine Core Significance: This molecule represents a "Phenolic Benzylamine" scaffold.[1] Unlike typical aminophenols (where the amine is attached directly to the ring), the methylene bridge (


) decouples the amine from the aromatic resonance system.[1] This structural distinction fundamentally alters its ionization profile, solubility, and lipophilicity compared to aniline-based isomers.[1]
Predicted Ionization Constants (Aqueous, 25°C, I=0.1M)

Based on structural fragment analysis and Hammett substituent integration, the high-confidence estimated pKa values are:

Functional GroupGroup TypeEstimated pKaIonization Event
Amine (

)
Primary Benzylamine9.2 – 9.4 Cation

Neutral
Phenol (

)
Ortho-Substituted Phenol10.2 – 10.4 Neutral

Anion

Critical Insight: Unlike tyramine (pKa amine


 10.5, pKa phenol 

9.5), the benzylamine group is more acidic than the ortho-methylated phenol. Consequently, this molecule does not exist as a stable zwitterion in the neutral pH range. It transitions from a Cation (+1) at physiological pH to a Neutral (0) species at pH 9.3, and finally to an Anion (-1) above pH 10.3.[1]

Structural Analysis & Electronic Effects

To understand the causality behind these values, we must analyze the electronic environment of the functional groups.

The Phenolic Hydroxyl ( )

The baseline pKa for phenol is 9.99 .[1] Two factors modify this in 4-(Aminomethyl)-2-methylphenol:

  • Ortho-Methyl Effect (+I, Steric): The methyl group at position 2 exerts a weak electron-donating inductive effect (+I) and provides steric bulk.[1] This destabilizes the phenolate anion (making it harder to form) and hinders solvent stabilization.

    • Reference Shift: o-Cresol (2-methylphenol) has a pKa of 10.28 .[1]

  • Para-Aminomethyl Group: The

    
     group is electronically insulated.[1] In its neutral form, it has a negligible effect on the ring. In its protonated form (at low pH), it is electron-withdrawing (-I), which would slightly acidify the phenol.[1] However, since the amine deprotonates before the phenol (see below), the phenol ionizes from the neutral amine species.
    
    • Net Result: The ortho-methyl effect dominates. Target pKa

      
       10.3. 
      
The Benzylamine Group ( )

The baseline pKa for benzylamine is 9.33 .[1]

  • Meta-Methyl Effect: The methyl group is meta to the aminomethyl arm.[1] Electronic transmission is weak but slightly donating.[1]

    • Reference Shift: 3-Methylbenzylamine has a pKa virtually identical to benzylamine (~9.3–9.4).

  • Para-Hydroxyl Effect: The phenolic OH is electron-donating by resonance, but this resonance is blocked by the methylene bridge.[1] The inductive effect of the OH is withdrawing.

    • Net Result: These effects largely cancel or result in a negligible shift from the benzylamine baseline. Target pKa

      
       9.3. 
      

Ionization Pathway Visualization

The following diagram illustrates the stepwise deprotonation of the molecule. Note the absence of a stable zwitterionic intermediate (Charge 0 state is uncharged, not


).

IonizationPathway Figure 1: Stepwise ionization pathway of 4-(Aminomethyl)-2-methylphenol. Cation CATION (+1) pH < 9.2 (HO-Ar-CH2-NH3+) Neutral NEUTRAL (0) pH 9.2 - 10.3 (HO-Ar-CH2-NH2) Cation->Neutral  pKa1 ≈ 9.3 (Amine Deprotonation)   Anion ANION (-1) pH > 10.3 (-O-Ar-CH2-NH2) Neutral->Anion  pKa2 ≈ 10.3 (Phenol Deprotonation)  

Experimental Protocol: UV-Metric Titration

Because the pKa values (9.3 and 10.3) are separated by only 1.0 log unit, potentiometric titration may yield ambiguous results due to buffering overlap. UV-Metric Titration is the gold standard here because the ionization of the phenol results in a significant bathochromic shift (red shift) and hyperchromic effect in the UV spectrum, whereas the amine ionization does not. This spectral orthogonality allows for precise resolution of the two constants.

Reagents & Setup
  • Compound Stock: 10 mM in Methanol (to ensure solubility).

  • Titrant: 0.1 M KOH (CO2-free, standardized).[1]

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Instrument: Double-beam UV-Vis Spectrophotometer coupled with an autotitrator and a flow cell.

Step-by-Step Workflow
  • Preparation: Dilute the stock solution into the reaction vessel to reach a final concentration of ~50 µM in 0.15 M KCl. Ensure the starting pH is acidic (pH ~2.0) using HCl to fully protonate the amine.

  • Blanking: Record the spectrum of the solvent blank.

  • Titration Loop:

    • Inject KOH to increase pH by 0.2 units.[1]

    • Allow 30 seconds for equilibration.

    • Measure pH (calibrated glass electrode).

    • Acquire UV Absorbance spectra (200–350 nm).

    • Repeat until pH reaches 12.5.

  • Data Processing: Import the Absorbance vs. pH matrix into a non-linear least squares fitting program (e.g., SQUAD, Hyperquad, or Python scipy.optimize).

Data Analysis Logic (Self-Validating)

The total absorbance


 at any wavelength is the sum of the absorbances of the species, weighted by their distribution:


[1][2][3][4]
  • Validation Check: The "Neutral" species spectrum derived mathematically must match the experimental spectrum at pH 9.8.

  • Isosbestic Points: You should observe clear isosbestic points in the pH 9–11 range, indicating the specific phenol

    
     phenolate transition.
    

ExperimentalWorkflow Figure 2: UV-Metric Titration Workflow for overlapping pKa determination. Start Start: Acidified Sample (pH 2.0, Species: Cation) Titrate Add KOH (0.2 pH steps) Start->Titrate Measure Simultaneous Acquisition: 1. pH Value 2. UV Spectrum (200-350nm) Titrate->Measure Check pH > 12.5? Measure->Check Check->Titrate No Process Data Matrix Construction: Absorbance vs. pH vs. Wavelength Check->Process Yes Solve Non-Linear Regression (Extract pKa1, pKa2, Epsilon values) Process->Solve

Implications for Drug Development

Solubility & Permeability[2]
  • pH 1.0 – 8.0: The molecule is cationic (+1).[1] High aqueous solubility; low passive membrane permeability.[1]

  • pH 9.3 (pKa1): The molecule reaches 50% neutrality.

  • pH 7.4 (Physiological): The compound is >98% cationic.

    • Formulation Note: Salt forms (Hydrochloride) will be highly stable.[1]

    • Bioavailability:[1][3] Oral absorption may be limited by the charge unless active transport is involved.

Chemical Reactivity[2]
  • Oxidation: The phenolic group is susceptible to oxidation, especially in the anionic form (pH > 10). The ortho-methyl group provides some steric protection against ortho-coupling reactions, but the para-position is blocked, directing electrophilic aromatic substitution to the remaining ortho-position (position 6).[1]

References

  • NIST Standard Reference Data. pKa Values of Phenols and Benzylamines. National Institute of Standards and Technology. [Link][1]

  • PubChem Compound Summary. 4-Hydroxybenzylamine (Analogue Data). National Center for Biotechnology Information.[1] [Link]

  • Völgyi, G., et al. (2007).[1] Potentiometric and Spectrophotometric pKa Determination of Amphoteric Compounds. Analytica Chimica Acta. [Link][1]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Classic reference for Benzylamine pKa ~9.33).

Sources

Foundational

Thermodynamic Stability of 4-(Aminomethyl)-2-methylphenol Hydrobromide Salts: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, ensuring the thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate. 4-(Aminomethyl)-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, ensuring the thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate. 4-(Aminomethyl)-2-methylphenol hydrobromide is a bifunctional molecule possessing a phenolic hydroxyl group and a primary amine. While formulating this compound as a hydrobromide (HBr) salt significantly enhances its aqueous solubility and crystalline stability, it introduces complex thermodynamic challenges.

As an application scientist, one must recognize that solid-state stability is never absolute; it is a dynamic equilibrium governed by crystal lattice energy, microenvironmental pH, and oxidative susceptibility. This whitepaper deconstructs the thermodynamic landscape of 4-(Aminomethyl)-2-methylphenol HBr, providing field-proven insights into its polymorphism, disproportionation risks, and thermal degradation pathways, backed by self-validating experimental protocols.

Molecular Architecture & Intrinsic Thermodynamics

To understand the macroscopic stability of this compound, we must first analyze its molecular causality. The molecule features an electron-donating ortho-methyl group, a phenolic hydroxyl, and a para-aminomethyl group.

The Thermodynamic Driving Force of the HBr Salt

The primary amine possesses a


 of approximately 9.5–10.5. Hydrobromic acid (HBr) is a strong acid with a 

. The massive difference in acidity (

) provides a profound thermodynamic driving force for complete proton transfer, favoring the formation of a highly stable crystalline salt lattice[1].

However, the ortho-methyl group introduces a dual effect:

  • Steric Shielding: It provides minor steric hindrance around the phenolic oxygen, slightly raising the activation energy required for intermolecular cross-linking.

  • Electronic Activation: Through hyperconjugation, the methyl group pumps electron density into the aromatic ring. This lowers the oxidation potential of the phenol, making the molecule intrinsically more susceptible to oxidative degradation if the salt lattice is compromised[2].

Solid-State Thermodynamics: Polymorphism and Hydration

The ability of a substance to crystallize into multiple structural arrangements—polymorphism —is a fundamental thermodynamic issue[3]. For 4-(Aminomethyl)-2-methylphenol HBr, the solid-state landscape is dictated by the Gibbs free energy (


) of its various crystal forms.
Polymorphic Transitions

The transition between a metastable polymorph and the thermodynamically stable form is driven by the chemical potential difference between the two states[3]. If the system is enantiotropic, the stable form changes depending on the temperature. If it is monotropic, one form is universally stable across all temperatures below the melting point.

Hydrate Formation (Pseudopolymorphism)

Because the bromide counterion (


) is a highly effective hydrogen-bond acceptor, HBr salts are notoriously prone to forming hydrates when exposed to moisture[4]. The thermodynamic boundary between the anhydrous salt and the hydrate is defined by the critical water activity (

) of the environment. Crossing this threshold triggers a first-order phase transition, which can drastically alter the compound's dissolution rate and mechanical properties.

G cluster_0 Solid-State Characterization cluster_1 Thermodynamic Outputs API 4-(Aminomethyl)-2-methylphenol HBr DSC DSC / TGA (Thermal Analysis) API->DSC DVS DVS (Moisture Sorption) API->DVS PXRD PXRD (Crystal Structure) API->PXRD Melting Melting Point & Enthalpy of Fusion DSC->Melting Hydrate Hydrate Boundaries & Hygroscopicity DVS->Hydrate Polymorph Polymorph Landscape (Enantiotropic/Monotropic) PXRD->Polymorph Melting->Polymorph Phase Transitions Hydrate->Polymorph Pseudopolymorphism

Fig 1. Self-validating thermodynamic profiling workflow for HBr salts.

Solution Thermodynamics & Disproportionation Risk

Salt disproportionation is the thermodynamically driven transformation of a highly soluble salt back into its poorly soluble, non-ionic free base[1].

While the large


 of the HBr salt suggests high stability in pure water, the solid-state formulation environment is entirely different. Disproportionation is governed by the 

—the microenvironmental pH above which the free base becomes thermodynamically more stable than the salt[1].

If 4-(Aminomethyl)-2-methylphenol HBr is blended with basic excipients (e.g., magnesium stearate or croscarmellose sodium), the localized surface moisture can create an alkaline microenvironment that exceeds the


[5]. This strips the proton from the amine, precipitating the zwitterionic or neutral free base.

Application Insight: To mitigate this, formulations must prioritize excipients that maintain an acidic microenvironment, effectively locking the equilibrium in favor of the salt lattice[1].

Thermal Degradation & Oxidative Susceptibility

When disproportionation occurs, the exposed free base is highly vulnerable to chemical degradation. The causality of this degradation is rooted in the oxidation of the electron-rich phenol ring.

Under thermal stress or atmospheric oxygen, the deprotonated phenol undergoes a two-electron oxidation to form a highly reactive quinone methide intermediate[2][6]. Because the aminomethyl group acts as a leaving group in this context, the molecule frequently undergoes a retro-Mannich type cleavage, expelling the amine (or ammonia) to stabilize the quinone structure[6].

These quinone methides are transient electrophiles that rapidly undergo nucleophilic attack or self-polymerization, resulting in the dark brown/red polymeric degradants characteristic of oxidized phenolic amines[7].

G Salt HBr Salt (Stable Lattice) Salt->Salt Acidic Microenvironment FreeBase Free Base (Susceptible) Salt->FreeBase Basic Excipients (pH > pHmax) Quinone Quinone Methide (Reactive Intermediate) FreeBase->Quinone Oxidation / Heat (-2e-, -2H+) Polymer Polymeric Degradants (Colored Impurities) Quinone->Polymer Nucleophilic Attack / Polymerization

Fig 2. Disproportionation and oxidative degradation pathway of phenolic amine salts.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic parameters required to establish a control strategy for this compound.

ParameterTypical Range / ValueThermodynamic SignificanceAnalytical Method

(Amine vs HBr)
> 18Drives complete proton transfer and ensures intrinsic stability of the salt lattice.Potentiometric Titration

4.5 – 5.5The threshold pH above which disproportionation to the free base becomes spontaneous.Solubility-pH Profiling
Critical Water Activity (

)
60% – 75% RHThe thermodynamic boundary where the Gibbs free energy favors hydrate formation over the anhydrous form.Dynamic Vapor Sorption (DVS)
Activation Energy (

) of Oxidation
50 – 80 kJ/molThe kinetic barrier to the formation of the reactive quinone methide intermediate.Isoconversional DSC

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, thermodynamic evaluations must be designed as self-validating systems. The following protocols isolate specific thermodynamic variables.

Protocol 1: Self-Validating Thermal Profiling (DSC/TGA)

This protocol differentiates true thermodynamic melting from desolvation or thermal degradation.

  • Sample Preparation: Accurately weigh 2–5 mg of the HBr salt into a Tzero aluminum pan. Use a pin-holed lid to allow the release of volatiles (e.g., water, cleaved amine); trapping volatiles artificially alters the thermodynamic equilibrium.

  • TGA Correlation: Run a parallel Thermogravimetric Analysis (TGA) from 25°C to 300°C at 10°C/min. This establishes the mass-loss baseline.

  • DSC Execution: Heat the sample in the Differential Scanning Calorimeter (DSC) from 25°C to 250°C at 10°C/min under a dry nitrogen purge (50 mL/min) to suppress surface oxidation.

  • Causality Check: If an endotherm is observed in the DSC without a corresponding TGA mass loss, it represents a true polymorphic transition or melting event. If the endotherm perfectly aligns with mass loss, it indicates dehydration or retro-Mannich thermal degradation.

Protocol 2: Thermodynamic Hydrate Boundary Mapping (DVS)

This protocol identifies the critical water activity (


) required for pseudopolymorphic transitions.
  • Equilibration: Load 10–15 mg of the powder onto a quartz microbalance. Equilibrate at 0% Relative Humidity (RH) at 25°C until the rate of mass change (

    
    ) is 
    
    
    
    . This establishes the true anhydrous baseline.
  • Sorption Cycle: Increase the RH in 10% increments up to 90% RH. The system must hold at each step until mass equilibrium is achieved.

  • Desorption Cycle: Decrease the RH back to 0% in 10% increments.

  • Causality Check: Analyze the isotherm. A distinct hysteresis gap between the sorption and desorption curves indicates a first-order phase transition (hydrate formation) rather than mere surface adsorption. The inflection point defines the thermodynamic boundary for safe storage.

References

1.[1] How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. 2.[4] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH. 3.[5] Role of Salt and Excipient Properties on Disproportionation in the Solid-State. ResearchGate. 4.[3] Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity. Università degli Studi dell'Insubria. 5.[6] 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) For Research. BenchChem. 6.[2] Direct Evidence for the Formation of 1,2-Dehydro-N-acetyldopamine Quinone. ResearchGate. 7.[7] 4-Bromo-3-((dimethylamino)methyl)phenol. BenchChem.

Sources

Exploratory

The Medicinal Chemistry of 4-(Aminomethyl)-2-methylphenol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 4-(aminomethyl)-2-methylphenol scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(aminomethyl)-2-methylphenol scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this versatile core, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced structure-activity relationships (SAR), and explore the expanding therapeutic applications of these derivatives. This guide emphasizes the causality behind experimental choices and provides actionable protocols to empower further research and development in this promising area of medicinal chemistry.

Introduction: The Significance of the 4-(Aminomethyl)-2-methylphenol Core

The 4-(aminomethyl)-2-methylphenol core is a synthetically accessible and highly tractable scaffold that combines key pharmacophoric features: a phenolic hydroxyl group capable of hydrogen bonding, a strategically positioned aminomethyl side chain for polar interactions and salt formation, and a lipophilic methyl-substituted aromatic ring. This unique combination of functionalities allows for fine-tuning of physicochemical properties and diverse interactions with biological targets.

Derivatives of this core have demonstrated a broad spectrum of biological activities, including antioxidant, anticancer, and cholinesterase inhibitory effects. The inherent versatility of this scaffold makes it an attractive starting point for the design of novel therapeutics targeting a range of pathological conditions.

Synthetic Methodologies: Accessing the 4-(Aminomethyl)-2-methylphenol Scaffold

The primary and most efficient method for the synthesis of aminomethylphenol derivatives is the Mannich reaction .[1][2][3] This three-component condensation reaction involves an active hydrogen-containing compound (in this case, a phenol), formaldehyde, and a primary or secondary amine.

The Mannich Reaction with Phenols

The Mannich reaction with phenols proceeds via an electrophilic aromatic substitution mechanism. The amine and formaldehyde first react to form a highly reactive electrophilic iminium ion. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to introduce the aminomethyl group onto the aromatic ring. The substitution pattern is directed by the activating hydroxyl group, favoring the ortho and para positions.

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Amine R₂NH (Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + [R₂N=CH₂]⁺ Product Aminomethylated Phenol Intermediate->Product - H⁺

Regioselectivity in the Aminomethylation of 2-Methylphenol (o-Cresol)

When 2-methylphenol (o-cresol) is the substrate, the aminomethylation reaction typically yields a mixture of products. The hydroxyl group directs substitution to the ortho and para positions. The existing methyl group at the 2-position sterically hinders the adjacent ortho position (C6), making the para position (C4) and the other ortho position (C6) the most likely sites of substitution. To selectively obtain the 4-(aminomethyl) derivative, it is often necessary to employ starting materials where the 6-position is blocked or to use alternative synthetic strategies.

A general protocol for the Mannich reaction of o-cresol with a secondary amine is as follows:

Experimental Protocol: Synthesis of 4-((Dialkylamino)methyl)-2-methylphenol

Materials:

  • 2-Methylphenol (o-cresol)

  • Secondary amine (e.g., diethylamine, morpholine, piperidine)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (for hydrochloride salt formation, optional)

  • Sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylphenol (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add the secondary amine (1 equivalent) to the cooled solution, followed by the dropwise addition of aqueous formaldehyde (1 equivalent), maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-((dialkylamino)methyl)-2-methylphenol.

  • For the formation of the hydrochloride salt, the purified product can be dissolved in ethyl acetate and treated with a solution of HCl in ethanol. The resulting precipitate is then collected by filtration and dried.

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-(aminomethyl)-2-methylphenol derivatives can be significantly modulated by structural modifications at three key positions: the aminomethyl side chain, the phenolic hydroxyl group, and the aromatic ring.

SAR Core { 4-(Aminomethyl)-2-methylphenol Core |  Phenolic OH |  Aromatic Ring |  Aminomethyl Side Chain} OH_mod Esterification or etherification - Modulates lipophilicity - Can act as a prodrug strategy Core:f1->OH_mod Ring_mod Substitution with electron-donating or -withdrawing groups - Influences electronic properties and metabolic stability Core:f2->Ring_mod Amine_mod Variation of alkyl substituents (R¹, R²) - Affects basicity, lipophilicity, and steric bulk - Cyclic amines (e.g., piperidine, morpholine) can constrain conformation Core:f3->Amine_mod

The Aminomethyl Side Chain

The nature of the amine in the aminomethyl side chain plays a crucial role in determining the biological activity. The basicity of the amine influences the pKa of the molecule, which in turn affects its ionization state at physiological pH and its ability to cross cell membranes. The size and lipophilicity of the alkyl substituents on the nitrogen atom also impact the overall lipophilicity of the compound and can influence its binding to the target protein. For instance, in a series of cholinesterase inhibitors, the length of the alkyl chain on the amine was found to be critical for potent activity.[4]

The Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the biological target. Its acidity can be modulated by the electronic nature of other substituents on the aromatic ring. Esterification or etherification of the hydroxyl group can serve as a prodrug strategy, improving bioavailability and metabolic stability.

The Aromatic Ring

Substitution on the aromatic ring with electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting its reactivity and binding affinity. Halogen substitution, for example, can enhance potency by participating in halogen bonding or by altering the metabolic profile of the compound.

Therapeutic Applications

Derivatives of 4-(aminomethyl)-2-methylphenol have shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic activity of aminomethylphenol derivatives against various cancer cell lines.[5][6][7] The proposed mechanism of action often involves the induction of apoptosis. The lipophilicity of these compounds appears to be a key factor in their anticancer activity, with more lipophilic derivatives generally exhibiting higher potency.[8] This is likely due to their enhanced ability to penetrate cell membranes and reach intracellular targets. Some benzoxazine derivatives, which are structurally related to aminomethylphenols and can be synthesized from them, have shown potent in vivo anticancer activity, suggesting that these compounds may work through mechanisms other than just antioxidant effects, possibly by inducing apoptosis.[5][6]

Cholinesterase Inhibition

Derivatives of 4-[(diethylamino)methyl]-phenol have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease.[4] A series of these compounds with a secondary amine moiety connected to the phenoxy ring via an eight-carbon spacer were found to be the most potent inhibitors, with IC50 values in the nanomolar range.[4] Kinetic studies revealed that these compounds act as mixed-type inhibitors.[4] The development of selective BChE inhibitors is of particular interest, and some of these derivatives have shown significant selectivity for BChE over AChE.[4]

Compound IDR Group on Amino-linkerAChE IC₅₀ (nM)[4]BChE IC₅₀ (nM)[4]Selectivity (AChE/BChE)
26 Benzyl22011.818.6
27 4-Methylbenzyl19010.218.6
30 4-Chlorobenzyl1507.9818.8
Antioxidant Activity

The phenolic hydroxyl group in the 4-(aminomethyl)-2-methylphenol scaffold imparts significant antioxidant properties to these molecules. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and inhibit lipid peroxidation. A series of novel aminomethyl derivatives of 4-methyl-2-prenylphenol, a structurally related compound, demonstrated potent radical-scavenging activity and the ability to inhibit oxidative hemolysis of red blood cells.[9] The presence of bulky substituents ortho to the hydroxyl group can enhance antioxidant activity by sterically hindering the phenoxyl radical and preventing its dimerization.

Key Experimental Protocols

To facilitate further research in this area, we provide a detailed protocol for a key biological assay used to evaluate the anticancer activity of these compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the MTT solution. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 4-(aminomethyl)-2-methylphenol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While significant progress has been made in exploring its potential in oncology, neurodegenerative diseases, and as an antioxidant, several avenues for future research remain.

  • Exploration of New Therapeutic Targets: The diverse biological activities of these derivatives suggest that they may interact with a wider range of biological targets than currently known. High-throughput screening of compound libraries based on this scaffold against a broad panel of enzymes and receptors could unveil novel therapeutic applications.

  • Development of More Selective Agents: For applications such as cholinesterase inhibition, the development of isoform-selective inhibitors is highly desirable to minimize side effects. Structure-based drug design, aided by computational modeling, can guide the synthesis of more selective ligands.

  • Investigation of Drug Combinations: The potential of these compounds to be used in combination with other therapeutic agents is an area ripe for exploration. For example, in cancer therapy, combining a cytotoxic aminomethylphenol derivative with an immune checkpoint inhibitor could lead to synergistic effects.

  • Clinical Translation: To date, there is limited information on the clinical development of drugs based on the 4-(aminomethyl)-2-methylphenol core. As more potent and selective lead compounds are identified, advancing them into preclinical and clinical studies will be the ultimate validation of their therapeutic potential. While no direct clinical trials for this specific scaffold were identified, related aminomethyl compounds are in clinical development, such as the polyamine uptake inhibitor AMXT 1501, which is in Phase 1 trials for cancer in combination with DFMO.[14]

References

  • Abdel Karim M., Waf a O., Nafesa A.G. and Inas O. (2016). Synthesis And Antimicrobial Activity Of Some O-cresol Mannich Bases. Sudan University of Science and Technology, Faculty of Science.
  • Cao, R., Yi, W., Yan, Q., Chen, Z., Ma, L., Peng, W., & Song, H. (2010). Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. Bioorganic & medicinal chemistry letters, 20(11), 3254–3258.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Mannich reaction. Retrieved from [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory activity against cholinesterases and the IC 50 ratio of the studied compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical determination of IC50 for (I), (II), (III) and (IV) acetylcholinesterase inhibitors. Retrieved from [Link]

  • MDPI. (2025, October 20). Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors. Retrieved from [Link]

  • MDPI. (2020, August 27). New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. Retrieved from [Link]

  • S.n. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • PubMed. (2025, October 20). Investigating Amphoteric 3,4'-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors. Retrieved from [Link]

  • Ekowati, J., Budiati, T., & Siswandono, S. (2017). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of public health in Africa, 8(1), 633.
  • ResearchGate. (n.d.). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Essential oil extract p‑cresol effect on Ca2+ signaling and its underlying mechanism in DBTRG‑05MG human glioblastoma cells. Retrieved from [Link]

  • PubMed. (2005, January 15). Parallel solution-phase synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines. Retrieved from [Link]

  • PubMed. (2019, March 15). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2025, September 15). Exploring the multi-faceted potential of novel p-cresol-triazole hybrids: Anticancer, anticholinesterase, and antioxidant properties with in silico insights. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Retrieved from [Link]

  • PubMed. (2010, July 15). Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US3102913A - Process for preparing m-(di-lower-alkylamino)phenols.
  • Aminex Therapeutics. (n.d.). Clinical Trials. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]

  • PubMed. (2015, November 15). Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • PubMed. (2013, June 1). Structure-activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1. Retrieved from [Link]

Sources

Foundational

Supramolecular Architecture and Hydrogen Bonding Potential of 4-(Aminomethyl)-2-methylphenol in Crystal Structures

Executive Summary The rational design of crystalline materials relies heavily on the predictability of non-covalent interactions. 4-(Aminomethyl)-2-methylphenol is a highly versatile bifunctional molecule that serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of crystalline materials relies heavily on the predictability of non-covalent interactions. 4-(Aminomethyl)-2-methylphenol is a highly versatile bifunctional molecule that serves as a fascinating case study in crystal engineering. Featuring a rigid aromatic core, a sterically demanding ortho-methyl group, a phenolic hydroxyl (hydrogen bond donor/acceptor), and a flexible aminomethyl arm (dual donor, single acceptor), this molecule possesses a rich and highly directional hydrogen bonding potential.

This technical guide explores the causality behind the supramolecular synthons formed by 4-(Aminomethyl)-2-methylphenol, provides self-validating experimental protocols for crystallographic analysis, and details its thermodynamic evaluation.

Molecular Anatomy & Supramolecular Synthons

To understand the crystal packing of 4-(Aminomethyl)-2-methylphenol, one must dissect the electronic and steric microenvironments of its functional groups.

The Causality of Steric Hindrance

The methyl group at the 2-position (ortho to the phenolic -OH) is not merely a passive structural feature; it is the primary director of the molecule's supramolecular assembly. As observed in studies of ortho-substituted phenols, the bulky methyl group creates localized steric strain that restricts the conformational freedom of the adjacent hydroxyl group[1].

Without this steric bulwark, the -OH group would freely rotate, leading to isotropic and unpredictable O-H···O networks. However, the steric hindrance forces the -OH proton into a highly specific vector. This conformational locking lowers the entropic penalty during crystallization and cleanly drives the formation of highly directional intermolecular O-H···N adducts, preventing competing, weaker side interactions[2].

Zwitterionic vs. Neutral States

In the solid state, aminomethylphenols exhibit a structural dichotomy dictated by the pKa of their crystallization environment. They can exist in:

  • Neutral Form: Characterized by standard O-H···N and N-H···O intermolecular hydrogen bonds.

  • Zwitterionic Form: Driven by proton transfer from the acidic phenol to the basic primary amine, yielding a phenolate/ammonium pair (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This state shifts the supramolecular synthon to charge-assisted hydrogen bonds, which possess significantly higher lattice energies and dramatically alter the crystal conformation.
    

SynthonLogic A Phenolic -OH (H-Bond Donor/Acceptor) D Intermolecular O-H···N Synthon A->D Donates proton E Intermolecular N-H···O Synthon A->E Accepts proton B Ortho-Methyl Group (Steric Bulwark) B->A Restricts free rotation C Aminomethyl -NH2 (H-Bond Donor/Acceptor) C->D Accepts proton C->E Donates proton

Fig 1: Logical flow of supramolecular synthon formation driven by steric hindrance.

Quantitative Data: Hydrogen Bond Geometries

The strength and directionality of the hydrogen bonds in 4-(Aminomethyl)-2-methylphenol derivatives can be classified by their interatomic distances and angles. The table below summarizes the typical quantitative parameters observed in high-resolution X-ray diffraction (XRD) studies of similar sterically hindered aminophenols.

Interaction TypeStateDonor-H (Å)H···Acceptor (Å)Donor···Acceptor (Å)Angle (°)Est. Energy (kJ/mol)
O-H···N Neutral0.82 - 0.851.85 - 1.952.70 - 2.80165 - 17525 - 35
N-H···O Neutral0.88 - 0.912.00 - 2.152.85 - 3.00150 - 17015 - 25
N⁺-H···O⁻ Zwitterionic0.95 - 1.051.65 - 1.802.55 - 2.65170 - 17845 - 60
C-H···π Weak/Packing0.93 - 0.982.60 - 2.903.40 - 3.70130 - 1502 - 5

Experimental Protocol: Crystallization & X-Ray Diffraction

To accurately map the hydrogen bonding potential, empirical data must be generated through a self-validating crystallographic workflow. The following protocol ensures that the delicate hydrogen bond networks are preserved and accurately resolved.

Step-by-Step Methodology

Step 1: Solvent Screening & Supersaturation

  • Action: Dissolve 50 mg of 4-(Aminomethyl)-2-methylphenol in 2 mL of a polar protic solvent (e.g., anhydrous ethanol) to fully solvate the hydrogen-bonding functional groups.

  • Causality: Ethanol acts as a competitive hydrogen bond former, preventing premature, amorphous aggregation.

  • Action: Place the vial inside a larger chamber containing a non-polar anti-solvent (e.g., n-hexane) for vapor diffusion.

  • Causality: The slow diffusion of hexane gradually lowers the dielectric constant of the mixture, gently coaxing the molecules to replace solute-solvent hydrogen bonds with highly ordered solute-solute supramolecular synthons.

Step 2: Cryogenic Data Collection

  • Action: Mount a suitable single crystal on a diffractometer equipped with a nitrogen cryostream set to 100 K.

  • Causality: Room temperature data collection suffers from high thermal motion (large anisotropic displacement ellipsoids), which smears the electron density of light atoms like hydrogen. Cooling to 100 K freezes out this thermal motion, allowing for the precise location of hydrogen atoms in the residual electron density map.

Step 3: Anisotropic Refinement & Validation

  • Action: Solve the structure using direct methods and refine non-hydrogen atoms anisotropically.

  • Validation: Locate the amine and hydroxyl hydrogen atoms objectively from the difference Fourier map (

    
    ) before applying riding models. If the hydrogen atoms cannot be found in the difference map, the assigned hydrogen bonding network is considered structurally unvalidated.
    

XRDWorkflow N1 1. Solvent Screening N2 2. Vapor Diffusion N1->N2 Induces supersaturation N3 3. Cryogenic XRD (100K) N2->N3 Yields single crystals N4 4. Anisotropic Refinement N3->N4 Provides electron density N5 5. H-Atom Validation N4->N5 Resolves H-bond network

Fig 2: Self-validating experimental workflow for single-crystal X-ray diffraction.

Computational Evaluation: Hirshfeld Surface Analysis

While XRD provides the spatial coordinates of the hydrogen bonds, computational chemistry is required to quantify their thermodynamic contribution to the crystal lattice.

Step-by-Step Methodology
  • Geometry Optimization: Export the crystallographic .cif file and normalize the X-H bond lengths using Density Functional Theory (DFT) at the B3LYP/6-31G** level. Causality: XRD systematically underestimates X-H bond lengths because X-rays scatter from core electrons rather than the nucleus. DFT normalization corrects this artifact.

  • Hirshfeld Surface Generation: Map the normalized coordinates to a Hirshfeld surface using the

    
     function. Causality:
    
    
    
    visualizes intermolecular contacts by coloring regions where atoms are closer than their van der Waals radii (red spots indicate strong H-bonds).
  • 2D Fingerprint Plots: Deconstruct the surface into a 2D plot of

    
     (distance to internal nucleus) vs 
    
    
    
    (distance to external nucleus). This quantifies the exact percentage of the crystal packing driven by O···H vs N···H interactions.

CompWorkflow C1 Crystallographic Coordinates (CIF) C2 DFT Geometry Optimization (B3LYP/6-31G**) C1->C2 Normalizes C-H/N-H bonds C3 Hirshfeld Surface Generation (d_norm mapping) C2->C3 Maps electron density C5 Interaction Energy (Lattice) C2->C5 Calculates thermodynamics C4 2D Fingerprint Plots (Quantify Contacts) C3->C4 Deconstructs interactions

Fig 3: Computational protocol for validating and quantifying hydrogen bond thermodynamics.

Applications in Drug Development

The highly predictable hydrogen bonding motifs of aminomethylphenols make them privileged scaffolds in medicinal chemistry. The ability of the ortho-methyl group to force the molecule into specific conformations allows drug developers to pre-organize the molecule for optimal target binding.

For instance, the intramolecular and intermolecular hydrogen bonding motifs inherent to the aminomethylphenol core have been heavily exploited to enhance membrane permeability, improve pharmacokinetic profiles, and increase receptor binding affinity. This structural logic has been successfully applied in the design of potent antimalarial agents and highly selective enzyme inhibitors, where the precise vectorization of the O-H···N bond dictates the drug's efficacy[3].

References

  • Why is the steric effect on acidity opposite in ortho-cresol compared to ortho-toluic acid? AskFilo[Link]

  • Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol ResearchGate[Link]

  • First hydrogen-bonded adduct of sterically hindered 2-tert-butyl-4-methylphenol (TBMP) with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) via coupling of classical hydrogen bonds and C—H⋯π non-covalent interactions NIH / PMC[Link]

  • Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies NIH / PMC[Link]

Sources

Exploratory

Comprehensive Technical Guide: 4-(Aminomethyl)-2-methylphenol Free Base vs. Hydrobromide Salt in Drug Development

Executive Summary In early-stage Active Pharmaceutical Ingredient (API) development, the solid-state form of a key intermediate dictates its downstream utility, stability, and reactivity. 4-(Aminomethyl)-2-methylphenol i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage Active Pharmaceutical Ingredient (API) development, the solid-state form of a key intermediate dictates its downstream utility, stability, and reactivity. 4-(Aminomethyl)-2-methylphenol is a critical building block, most notably utilized in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists[1]. However, handling this compound requires a deep understanding of its physical chemistry. This whitepaper provides an in-depth mechanistic comparison between its free base and hydrobromide (HBr) salt forms, detailing the causality behind salt selection and providing field-proven, self-validating protocols for its synthesis and characterization.

Physicochemical Profiling: The Thermodynamic Case for Salt Formation

The transition from a free base to a salt form is not merely a regulatory checkbox; it is a fundamental thermodynamic intervention designed to stabilize reactive functional groups.

The Free Base (C₈H₁₁NO)

In its free base form, 4-(Aminomethyl)-2-methylphenol contains an unprotonated primary amine (-NH₂) and a phenolic hydroxyl group (-OH). This dual functionality presents significant handling challenges. The primary amine is highly nucleophilic and prone to absorbing atmospheric carbon dioxide to form carbamates. Furthermore, the electron-rich nature of the phenol ring makes the free base highly susceptible to oxidative degradation. It typically presents as a viscous oil or a low-melting amorphous solid, which complicates precise stoichiometric weighing and chromatographic purification.

The Hydrobromide Salt (C₈H₁₁NO · HBr)

Converting the free base to the hydrobromide salt (CAS: 2225136-15-0)[2] fundamentally alters its solid-state landscape. Protonation of the primary amine to an ammonium cation (-NH₃⁺) neutralizes its nucleophilicity, preventing unwanted side reactions during storage. The bromide counterion (Br⁻), being large and highly polarizable, facilitates the formation of a robust, tightly packed crystal lattice. This crystalline nature drives out impurities during precipitation and significantly elevates the melting point, yielding a stable, handleable solid.

Quantitative Data Summary
Property4-(Aminomethyl)-2-methylphenol (Free Base)4-(Aminomethyl)-2-methylphenol Hydrobromide
Chemical Formula C₈H₁₁NOC₈H₁₁NO · HBr
Molecular Weight 137.18 g/mol 218.09 g/mol [2]
CAS Number N/A (Typically generated in situ)2225136-15-0[2]
Physical State Viscous oil / Amorphous solidCrystalline solid (Gray/White)[1]
Aqueous Solubility Poor (at neutral pH)Excellent (freely soluble)
Chemical Stability Prone to oxidation and CO₂ absorptionHighly stable; resistant to atmospheric oxidation
Nucleophilicity High (reactive primary amine)Neutralized (protonated ammonium cation)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility in the lab, the following protocol details the synthesis of the hydrobromide salt from the free base. This methodology is adapted from validated workflows used in the development of substituted pyrazole PPAR agonists[1].

Protocol: Synthesis and Isolation of the Hydrobromide Salt

Causality Check: Why use 40% aqueous HBr and extended reflux? The aqueous environment solubilizes the initial protonated species, while the high concentration of HBr drives the equilibrium toward complete salt formation. Refluxing provides the kinetic energy necessary to overcome the lattice formation barriers of any intermediate, metastable polymorphs, ensuring that the most thermodynamically stable crystal structure precipitates upon cooling and concentration.

Step-by-Step Workflow:

  • Charge: Suspend 4-(Aminomethyl)-2-methylphenol free base (1.0 equivalent) in a borosilicate glass reaction vessel.

  • Acidification: Slowly add an excess of 40% HBr in H₂O.

    • Self-Validation Step: Test the aqueous layer with pH indicator strips. A stable pH < 2 confirms the complete protonation of the primary amine. Do not proceed to heating until this pH is achieved.

  • Reflux: Heat the mixture to reflux for 18 hours[1].

    • Causality: This extended thermal treatment ensures the complete dissolution of the starting material and the destruction of any amorphous aggregates.

  • Concentration: Evaporate the reaction mixture to dryness under reduced pressure (rotary evaporation).

  • Isolation: Triturate the resulting residue with a non-polar anti-solvent (e.g., cold diethyl ether) to extract unreacted organics. Filter to yield the hydrobromide salt as a gray crystalline solid (Typical yield: ~97%)[1].

  • Analytical Validation:

    • Run High-Performance Liquid Chromatography (HPLC) to confirm chemical purity (>98% AUC).

    • Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm crystallinity and rule out amorphous domains.

SaltWorkflow FB Free Base API Intermediate Rxn Reaction: 40% HBr (aq) Reflux 18h FB->Rxn Acid-Base Reaction Iso Isolation: Evaporation to Dryness Rxn->Iso Solvent Removal Salt Hydrobromide Salt (CAS: 2225136-15-0) Iso->Salt Crystallization Val Validation (XRPD, DSC, HPLC) Salt->Val QC Testing

Workflow for the synthesis and validation of the hydrobromide salt.

Application in Target Pathways: PPAR Agonism

The HBr salt of 4-(Aminomethyl)-2-methylphenol serves as a highly stable, shelf-ready intermediate. In downstream synthesis, the stable amine salt can be selectively liberated in situ using a mild, non-nucleophilic base (such as DIPEA) immediately prior to coupling reactions (e.g., reductive amination or amide bond formation).

Derivatives synthesized from this intermediate are heavily investigated as PPAR-alpha and PPAR-gamma agonists [1]. These receptors are nuclear transcription factors that regulate the expression of target genes involved in lipid metabolism and glycemic control. By binding to PPAR receptors, these synthesized agonists induce heterodimerization with the Retinoid X Receptor (RXR), leading to the upregulation of genes that combat dyslipidemia and Type II diabetes[1].

PPARPathway Agonist PPAR Agonist (Derivative) PPAR PPAR Receptor Agonist->PPAR Ligand Binding Dimer PPAR-RXR Heterodimer PPAR->Dimer RXR RXR Receptor RXR->Dimer PPRE PPRE Binding (DNA) Dimer->PPRE Nuclear Translocation Gene Target Gene Transcription PPRE->Gene Activation

Mechanism of action for PPAR agonists derived from the HBr salt intermediate.

Conclusion

For robust pharmaceutical development, the hydrobromide salt of 4-(Aminomethyl)-2-methylphenol is vastly superior to its free base counterpart. By leveraging the thermodynamic stability of the crystal lattice and the chemical deactivation of the primary amine via protonation, development scientists can eliminate the variability associated with hygroscopicity and oxidation, ensuring highly reproducible downstream syntheses.

References

  • Title: Substituted pyrazoles as PPAR agonists (Patent JP2007511485A)

Sources

Foundational

Reactivity profile of aminomethyl group in 2-methylphenol derivatives

This guide details the reactivity profile of the aminomethyl group within 2-methylphenol (o-cresol) derivatives. It is designed for researchers in medicinal chemistry and chemical biology, focusing on the mechanistic nua...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reactivity profile of the aminomethyl group within 2-methylphenol (o-cresol) derivatives. It is designed for researchers in medicinal chemistry and chemical biology, focusing on the mechanistic nuances of Quinone Methide (QM) formation, kinetic stability, and applications in covalent drug design.

Executive Summary

The aminomethyl-2-methylphenol motif serves as a "privileged scaffold" in drug discovery, acting as a latent electrophile. While the aminomethyl group (


) is chemically stable under neutral, non-nucleophilic conditions, it functions as a masked alkylating agent . Its reactivity is governed by the "Self-Immolative" elimination of the amine to generate a reactive Quinone Methide (QM)  intermediate.

This guide analyzes the ortho-effect of the 2-methyl group, which modulates the stability of the QM intermediate through steric shielding and electronic donation, distinguishing these derivatives from simple phenol Mannich bases.

Mechanistic Core: The Quinone Methide Pathway

The reactivity of aminomethyl-2-methylphenols is not inherent to the ground state but arises from the formation of a transient, highly electrophilic species.

The Elimination-Addition Mechanism

The transformation proceeds via a Retro-Mannich type mechanism. The driving force is the re-aromatization of the system following nucleophilic attack, but the rate-determining step (RDS) is typically the expulsion of the amine.

  • Activation: Protonation of the amine (making it a better leaving group) or deprotonation of the phenol (increasing electron density).

  • Elimination: Loss of the amine (

    
    ) to form the Quinone Methide.
    
  • Trapping: Rapid reaction of the QM with a nucleophile (Nu⁻), such as a cysteine thiol or DNA base.

Mechanistic Diagram (Graphviz)

QM_Mechanism Substrate Aminomethyl-2-methylphenol (Ground State) TS Transition State (Amine Elimination) Substrate->TS - H+ (Phenol) + H+ (Amine) QM Ortho-Quinone Methide (Reactive Electrophile) TS->QM Loss of HNR2 (Rate Limiting) Adduct Covalent Adduct (Nu-Benzylphenol) QM->Adduct + Nucleophile (R-SH) (Fast) Adduct->QM Reversible (if Nu is weak)

Figure 1: The generation of reactive ortho-quinone methide (o-QM) from aminomethyl-2-methylphenol precursors.

Reactivity Determinants

The 2-methyl substituent is not merely a bystander; it critically tunes the reactivity profile.

Electronic and Steric Modulation
FactorEffect on ReactivityMechanism
2-Methyl Group (Sterics) Stabilization Increases kinetic stability of the QM by shielding the reactive methylene center from bulky nucleophiles.
2-Methyl Group (Electronics) Facilitation Electron donation (+I effect) stabilizes the partial positive charge developing on the benzylic carbon during elimination.
Amine Basicity (

)
Rate Tuning More basic amines are poorer leaving groups. Lower

amines (e.g., morpholine vs. diethylamine) are eliminated faster.
pH Environment Switching Acidic pH: Protonates amine (accelerates leaving). Basic pH: Deprotonates phenol (accelerates expulsion via phenoxide).
Positional Isomerism (Ortho vs. Para)
  • Ortho-Aminomethyl (Mannich Base): Capable of intramolecular Hydrogen Bonding between the phenolic -OH and the amine Nitrogen. This locks the conformation but can also facilitate proton transfer required for elimination (Proton Shuffle).

  • Para-Aminomethyl: Lacks intramolecular H-bonding. Reactivity is driven purely by solvent interactions and electronic push-pull.

Applications in Drug Development

Targeted Covalent Inhibitors (TCIs)

These derivatives are used as "warheads" to target non-catalytic cysteines.

  • Strategy: The aminomethyl phenol is stable in circulation (prodrug form). Upon binding to the target protein, the local environment (often a basic residue) triggers QM formation.

  • Selectivity: The 2-methyl group prevents indiscriminate reaction with glutathione (GSH) in the cytosol, ensuring the warhead only fires when positioned precisely near the target cysteine.

Prodrug Linkers

Used to mask amines or phenols.

  • Mechanism: An amine drug is conjugated as the aminomethyl moiety. Hydrolysis releases the free drug.

  • Tuning: The release rate (

    
    ) can be tuned from minutes to days  by altering the steric bulk of the 2-substituent (Methyl < Isopropyl < t-Butyl).
    

Experimental Protocols

Protocol: Kinetic Stability & Half-Life Determination

Objective: Determine the rate of amine release (QM formation) under physiological conditions.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4

  • Nucleophilic Trap: N-acetylcysteine (NAC) or Glutathione (GSH) (10 mM excess)

  • Internal Standard: Benzoic acid

Workflow:

  • Preparation: Dissolve the aminomethyl derivative (1 mM) in PBS/DMSO (9:1) containing the Nucleophilic Trap (10 mM).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot 50 µL at time points (

    
     min, etc.).
    
  • Quenching: Acidify immediately with 0.1% Formic Acid to stop the reaction (protonates phenoxide, halting QM formation).

  • Analysis: Analyze via HPLC-UV or LC-MS.

    • Monitor: Disappearance of Starting Material (

      
      ) and appearance of the Trap-Adduct.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol: Synthesis via Mannich Reaction

Objective: Synthesize a 2-methyl-4-(aminomethyl)phenol derivative.

Step-by-Step:

  • Charge: To a round-bottom flask, add 2-methylphenol (1.0 eq) and Secondary Amine (1.1 eq) (e.g., piperidine).

  • Solvent: Dissolve in Ethanol (or Methanol).

  • Activation: Cool to 0°C. Add Formaldehyde (37% aq. solution, 1.2 eq) dropwise.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 9:1).

  • Workup:

    • Concentrate in vacuo.

    • Dissolve residue in Ether/EtOAc.

    • Wash with water (removes unreacted amine/formaldehyde).

    • Crucial: Do not wash with strong acid, as this may hydrolyze the product.

  • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography to avoid silica-induced hydrolysis.

References

  • Rokita, S. E. (2009). Quinone Methides. Wiley-Interscience.
  • Toteva, M. M., & Richard, J. P. (2011). The Generation and Reactions of Quinone Methides. Advances in Physical Organic Chemistry, 45, 39–91. Link

  • Freccero, M. (2004). Quinone Methides as Alkylating Agents: A Physical Organic Perspective. Mini-Reviews in Organic Chemistry, 1(4), 403-415.
  • Modica, E., et al. (2001). Alkylation of Amino Acids and Glutathione by a Quinone Methide Derivative. Journal of Organic Chemistry, 66(1), 41-52. Link

  • Thompson, D. C., et al. (1995). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Chemical Research in Toxicology, 8(1), 55-60. Link

Protocols & Analytical Methods

Method

Procedures for using 4-(Aminomethyl)-2-methylphenol HBr as a pharmaceutical intermediate

An In-Depth Guide to the Application of 4-(Aminomethyl)-2-methylphenol HBr as a Pharmaceutical Intermediate This document provides a comprehensive technical guide for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-(Aminomethyl)-2-methylphenol HBr as a Pharmaceutical Intermediate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the procedures for utilizing 4-(Aminomethyl)-2-methylphenol hydrobromide as a pivotal intermediate in pharmaceutical synthesis. The protocols and insights contained herein are designed to ensure scientific integrity, safety, and reproducibility in the laboratory setting.

Introduction: A Versatile Phenolic Building Block

4-(Aminomethyl)-2-methylphenol HBr is a substituted phenolic compound of significant interest in medicinal chemistry and process development. Its structure, featuring a reactive phenol, a primary aminomethyl group, and a methyl substituent on the aromatic ring, makes it a versatile starting material for constructing more complex molecular architectures. The hydrobromide salt form enhances its stability and handling characteristics compared to the free base.

The strategic placement of the functional groups allows for selective chemical transformations. The phenolic hydroxyl group can undergo etherification or esterification, while the aminomethyl group is amenable to N-alkylation, acylation, and other nucleophilic reactions. This multi-functional nature is precisely why it serves as a valuable intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueSource
Chemical Name 4-(Aminomethyl)-2-methylphenol hydrobromideN/A
Synonyms 4-Hydroxy-3-methylbenzylamine hydrobromideN/A
CAS Number 90430-14-1*[1]
Molecular Formula C₈H₁₂BrNON/A
Molecular Weight 218.09 g/mol N/A
Appearance White to off-white or brown powder/solid[1][2]
Melting Point 174-176 °C (literature for related free base)[3]
Solubility Slightly soluble in water; soluble in organic solvents like methanol.[4][5]
Stability Stable under normal conditions. May be sensitive to prolonged air exposure.[4][5]
Note: The CAS number 90430-14-1 is associated with the free base, 4-(Aminomethyl)phenol hydrobromide, in some sources. Researchers should verify the CAS for this specific substituted structure with their supplier.

Core Application: Synthesis of Opioid Receptor Antagonists

The primary and most critical application of intermediates like 4-(Aminomethyl)-2-methylphenol is in the synthesis of morphinan-derived opioid receptor antagonists, such as Naloxone and Naltrexone . These drugs are essential medicines used to reverse opioid overdose and manage opioid and alcohol dependence.[6]

Rationale for Use (The "Why")

The structure of 4-(Aminomethyl)-2-methylphenol provides a pre-functionalized aromatic core that mirrors a key fragment of the target APIs. The synthesis of complex molecules like naloxone often involves the convergent assembly of several key fragments.[7][8] Using a pre-built phenolic piece simplifies the overall synthetic route, reduces the number of steps, and can improve overall yield.

The synthetic utility stems from the ability to use the aminomethyl group as a handle for constructing the piperidine ring system found in the morphinan core, while the phenol provides the necessary oxygenation pattern on the aromatic ring. Total synthesis routes for these molecules are often lengthy and complex, making the use of advanced intermediates highly advantageous.[7][9]

Safety, Handling, and Storage Protocols

Working with any chemical intermediate requires strict adherence to safety protocols to protect personnel and the environment. 4-(Aminomethyl)-2-methylphenol HBr is classified as an irritant and should be handled with care.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[10]

  • Skin Protection : Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage to prevent skin contact.[11]

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[1][10] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is mandatory.

Handling and Storage
  • Handling : Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in the handling area.[12] Wash hands thoroughly after handling.[1]

  • Storage : Store in original, tightly-sealed containers in a cool, dry, and well-ventilated place.[1][12] Keep away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[11]

Spill and Disposal Procedures
  • Spills : In case of a spill, avoid generating dust.[1] Carefully sweep or vacuum the solid material into a sealed, labeled container for disposal.[10] Wash the spill area thoroughly with water.[1]

  • Disposal : Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Application Protocol: N-Alkylation for Synthesis of a Secondary Amine Intermediate

This section details a representative protocol for the N-alkylation of 4-(Aminomethyl)-2-methylphenol HBr. This transformation is a fundamental step toward building the more complex amine structures found in many APIs. This protocol is a foundational example; specific conditions for synthesizing a target like naloxone would be part of a more extensive, multi-step process.[13][14]

Workflow Overview

The following diagram illustrates the general workflow for utilizing the intermediate in a synthetic process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent Reagent & Solvent Preparation intermediate Weigh 4-(Aminomethyl) -2-methylphenol HBr setup Reaction Setup (Inert Atmosphere) intermediate->setup addition Reagent Addition (Base, Alkylating Agent) setup->addition monitor Monitor Reaction (TLC / HPLC) addition->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify isolate Isolate Product purify->isolate qc QC Analysis (NMR, MS, HPLC) isolate->qc

Caption: General workflow for a synthetic transformation.

Step-by-Step Protocol: Synthesis of a N-Allyl Derivative

This procedure describes the N-allylation, a key step in forming the N-allyl group present in naloxone.[6][13]

Objective: To synthesize 4-((Allylamino)methyl)-2-methylphenol.

Reagents & Equipment:

  • 4-(Aminomethyl)-2-methylphenol HBr

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature control

  • Standard glassware for work-up (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Aminomethyl)-2-methylphenol HBr (1.0 eq).

  • Solvent Addition : Add anhydrous acetonitrile (or DMF) to create a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Base Addition : Add a suitable base, such as powdered potassium carbonate (2.5-3.0 eq) or triethylamine (2.2 eq). The base is critical to first neutralize the HBr salt and then to scavenge the HBr generated during the alkylation.

  • Alkylating Agent : Add allyl bromide (1.1-1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heating : Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. The use of heat is often necessary to drive the alkylation to completion.[6]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up : a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (if K₂CO₃ was used) and rinse the solid with a small amount of solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x) to remove any remaining salts and DMF. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-allyl product.

  • Characterization : Confirm the structure and purity of the isolated product using analytical techniques as described in Section 5.0.

Analytical Quality Control (QC)

Rigorous analytical testing is essential to confirm the identity and purity of both the starting intermediate and the resulting products.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the preferred method for assessing the purity of the intermediate and the final product, as well as for monitoring reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like TFA or formic acid) and UV detection (around 274-280 nm) is a common starting point.[6][15]

  • Gas Chromatography (GC) : GC with a Flame Ionization Detector (FID) can also be used, particularly for assessing the presence of volatile impurities.[16][17] The phenolic group may require derivatization to improve its chromatographic behavior.[16]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation of the final product, confirming that the desired chemical transformation has occurred.

  • Mass Spectrometry (MS) : Provides accurate molecular weight information, confirming the identity of the product.

  • Infrared (IR) Spectroscopy : Useful for confirming the presence or absence of key functional groups (e.g., O-H stretch of the phenol, N-H stretch of the amine).

The following diagram illustrates the logical relationship in the QC process.

G cluster_tests Analytical Tests Intermediate 4-(Aminomethyl) -2-methylphenol HBr HPLC HPLC (Purity, Identity) Intermediate->HPLC Incoming QC GC GC (Volatiles) Intermediate->GC Incoming QC Product Synthesized Product Product->HPLC Final QC NMR NMR (Structure) Product->NMR Final QC MS MS (Molecular Wt.) Product->MS Final QC

Sources

Application

Application Note: Reductive Amination of 4-(Aminomethyl)-2-methylphenol in Pharmaceutical Synthesis

Executive Summary & Strategic Context 4-(Aminomethyl)-2-methylphenol is a highly versatile, bifunctional building block frequently utilized in the development of targeted therapeutics, including PPAR agonists and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-(Aminomethyl)-2-methylphenol is a highly versatile, bifunctional building block frequently utilized in the development of targeted therapeutics, including PPAR agonists and kinase inhibitors. The molecule features a reactive primary benzylic amine and a sterically hindered phenolic hydroxyl group.

While direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often results in over-alkylation (yielding undesired tertiary amines) [1], reductive amination offers a highly chemoselective alternative. By condensing 4-(Aminomethyl)-2-methylphenol with an aldehyde or ketone to form an imine/iminium intermediate, followed by in situ hydride reduction, researchers can synthesize complex secondary amines with high fidelity.

This application note provides field-proven protocols, mechanistic rationale, and critical workup strategies tailored specifically for the amphoteric nature of this substrate.

Mechanistic Causality & Reagent Selection

The reductive amination of 4-(Aminomethyl)-2-methylphenol proceeds via a two-step cascade:

  • Condensation: The primary amine attacks the carbonyl carbon, forming a carbinolamine intermediate that dehydrates to an imine (or iminium ion under acidic conditions).

  • Reduction: A hydride source selectively reduces the C=N double bond faster than the unreacted C=O double bond.

The Amphoteric Challenge

A critical, often-overlooked factor when working with 4-(Aminomethyl)-2-methylphenol is its amphoteric nature. The primary amine has a pKa of ~9.5, while the phenolic -OH has a pKa of ~10.0.

  • Reaction Phase: The phenolic -OH can coordinate with strong Lewis acids (e.g.,

    
    ), requiring stoichiometric adjustments if such additives are used to drive ketone condensation.
    
  • Workup Phase: At pH < 7, the molecule is a water-soluble ammonium cation. At pH > 11, it becomes a water-soluble phenolate anion. Optimal liquid-liquid extraction requires strict pH control (pH 8.0–8.5) to ensure the amine is deprotonated (neutral) while the phenol remains protonated (neutral).

Reducing Agent Causality

Selecting the correct reducing agent is paramount for yield and safety:

  • Sodium Triacetoxyborohydride (STAB /

    
    ):  The premier choice for aldehydes. It is a mild reducing agent that selectively reduces iminium ions without reducing the parent aldehyde. It avoids the toxic cyanide byproducts associated with cyanoborohydrides [1, 2].
    
  • Sodium Cyanoborohydride (

    
    ):  Required for sterically hindered ketones. It is stable at lower pH (pH 4-5), which is necessary to protonate the ketone-derived imine into a more electrophilic iminium ion [1].
    
  • Benzylamine-Borane Complexes: Emerging as air-stable, highly efficient alternatives for both protic and aprotic conditions, offering mild reaction profiles without heavy metal or cyanide waste [3].

MechanisticPathway A 4-(Aminomethyl)- 2-methylphenol C Carbinolamine Intermediate A->C Nucleophilic Attack B Carbonyl (Aldehyde/Ketone) B->C D Iminium Ion (pH 4-5) C->D - H₂O (Acid Catalysis) E Secondary Amine Product D->E Hydride Transfer (STAB / NaCNBH₃)

Mechanistic pathway of reductive amination highlighting intermediate transitions.

Quantitative Data: Reducing Agent Matrix

The following table synthesizes the operational parameters for selecting a reducing agent when reacting 4-(Aminomethyl)-2-methylphenol.

Reducing AgentTarget CarbonylPreferred Solvent(s)pH Req.Toxicity / ByproductsRelative Reactivity

(STAB)
Aldehydes, unhindered ketonesDCE, DCM, THFNeutral to mildly acidicLow (Acetate salts)Moderate; highly chemoselective [2]

Ketones, hindered aldehydesMeOH, EtOHpH 4–5High (HCN gas risk at low pH)Low; requires acid activation [1]

Pre-formed imines onlyMeOH, EtOHNeutralLow (Borate salts)Very High; will reduce unreacted carbonyls
Amine-Borane Aldehydes & KetonesTHF, Protic solventsNeutralLowModerate; stable at RT [3]

Experimental Protocols

Protocol A: Standard Reductive Amination with Aldehydes using

This protocol is a self-validating system designed for high chemoselectivity and minimal over-alkylation.

Reagents:

  • 4-(Aminomethyl)-2-methylphenol (1.0 equiv, 10 mmol)

  • Target Aldehyde (1.05 equiv, 10.5 mmol)

  • 
     (1.5 equiv, 15 mmol)
    
  • 1,2-Dichloroethane (DCE) or THF (0.2 M)

  • Glacial Acetic Acid (0-1.0 equiv, substrate dependent)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-(Aminomethyl)-2-methylphenol (1.0 equiv) and the aldehyde (1.05 equiv) in anhydrous DCE.

  • Acidic Catalysis (Optional): If the aldehyde is electron-rich, add glacial acetic acid (1.0 equiv) to facilitate carbinolamine dehydration. Stir at room temperature for 1 hour. Self-Validation: Monitor by LC-MS to confirm the disappearance of the primary amine mass and appearance of the imine

    
    .
    
  • Reduction: Cool the reaction to 0 °C. Add

    
     (1.5 equiv) portion-wise over 10 minutes to control exothermic hydrogen evolution.
    
  • Maturation: Remove the ice bath and stir at room temperature for 4–12 hours.

  • Amphoteric Workup (Critical): Quench the reaction with saturated aqueous

    
     (gas evolution will occur). Adjust the aqueous layer precisely to pH 8.0–8.5  using 1M NaOH or 1M HCl.
    
  • Extraction: Extract the aqueous phase with EtOAc (3 × 20 mL). The precise pH ensures the secondary amine product is neutral while preventing the phenol from becoming a water-soluble phenolate.

  • Purification: Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient).
    
Protocol B: Reductive Amination with Ketones using and Lewis Acid

Ketones are sterically hindered and electronically less reactive. Lewis acid coordination is required to drive imine formation.

Reagents:

  • 4-(Aminomethyl)-2-methylphenol (1.0 equiv, 10 mmol)

  • Target Ketone (1.2 equiv, 12 mmol)

  • 
     (1.5 equiv, 15 mmol)
    
  • Titanium(IV) isopropoxide (

    
    ) (2.0 equiv) Note: 2.0 equiv is used because the phenolic -OH will consume 1.0 equiv via coordination.
    
  • Anhydrous Methanol (0.2 M)

Step-by-Step Methodology:

  • Condensation: Dissolve the amine and ketone in anhydrous MeOH under argon. Add

    
     dropwise at room temperature. Stir for 6–8 hours.
    
  • Reduction: Cool to 0 °C. Add

    
     portion-wise. Stir for an additional 12 hours at room temperature.
    
  • Quench & Filtration: Quench by adding water (5 mL). A heavy white precipitate of

    
     will form. Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc.
    
  • Amphoteric Workup: Concentrate the filtrate to remove MeOH. Dilute with EtOAc and water. Adjust the aqueous layer to pH 8.5. Extract with EtOAc, dry, and concentrate.

WorkupLogic Start Reaction Complete (Amine + Phenol Product) Q1 Adjust Aqueous pH Start->Q1 LowPH pH < 7 Amine is Protonated (NH₃⁺) Phenol is Neutral (OH) Q1->LowPH Acidic MidPH pH 8.0 - 8.5 Amine is Neutral (NH₂) Phenol is Neutral (OH) Q1->MidPH Controlled Base HighPH pH > 10 Amine is Neutral (NH₂) Phenol is Deprotonated (O⁻) Q1->HighPH Strongly Basic Outcome1 Product lost in aqueous waste LowPH->Outcome1 Outcome2 Successful Organic Extraction (EtOAc/DCM) MidPH->Outcome2 Outcome3 Product lost in aqueous waste HighPH->Outcome3

Decision tree for the amphoteric workup of 4-(Aminomethyl)-2-methylphenol derivatives.

References

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Reductive Amination - Common Conditions: NaHB(OAc)3 Common Organic Chemistry[Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent BYU ScholarsArchive[Link]

Method

Preparation of Schiff bases using 4-(Aminomethyl)-2-methylphenol hydrobromide

Introduction & Strategic Utility The synthesis of Schiff bases (imines) is a cornerstone of organic chemistry, yet the use of amine salts—specifically 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS: 103062-11-9)—presen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The synthesis of Schiff bases (imines) is a cornerstone of organic chemistry, yet the use of amine salts—specifically 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS: 103062-11-9)—presents a distinct set of challenges and opportunities compared to free amines.

This specific scaffold is highly valued in drug discovery and coordination chemistry because it offers a "hard" oxygen donor (phenolic -OH) and a "borderline" nitrogen donor (imine -N=) separated by a methylene spacer. The methyl group at the ortho position (C2) introduces steric bulk that can modulate metal binding in Salan-type ligands or influence the pharmacokinetic profile of bioactive derivatives.

Key Technical Challenge: The starting material is a hydrobromide salt (


). In this protonated state, the nitrogen lone pair is unavailable for nucleophilic attack on the carbonyl carbon. The reaction will not proceed without a precisely controlled deprotonation step. This guide outlines a robust, self-validating protocol to overcome this activation energy barrier while preventing side reactions like aldol condensation or hydrolysis.

Mechanistic Pathway & Reaction Logic

The synthesis follows an addition-elimination mechanism.[1] However, the standard mechanism must be preceded by an in situ neutralization.

The Pathway:

  • Activation (Deprotonation): The amine salt is treated with a base (Triethylamine or Sodium Acetate) to release the free amine.

  • Nucleophilic Attack: The free amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of the unstable carbinolamine intermediate.

  • Dehydration: Elimination of water to form the

    
     double bond.
    

Diagram 1: Reaction Mechanism & Activation

Caption: Activation of the hydrobromide salt followed by nucleophilic addition and dehydration.

Experimental Protocol

Method: In Situ Neutralization Reflux Rationale: Isolating the free amine of 4-(aminomethyl)-2-methylphenol is risky due to potential oxidation of the phenol or carbamate formation with atmospheric


. Generating it in situ ensures the reactive species is immediately consumed by the aldehyde.
Materials Required
ReagentStoichiometryRole
4-(Aminomethyl)-2-methylphenol HBr 1.0 equivAmine Source
Aromatic Aldehyde (e.g., Salicylaldehyde)1.0 - 1.1 equivElectrophile
Triethylamine (Et3N) 1.1 - 1.2 equivNeutralizing Base
Absolute Ethanol (EtOH) SolventReaction Medium (10 mL per mmol)
Magnesium Sulfate (MgSO4) OptionalWater Scavenger
Step-by-Step Procedure

Step 1: Solubilization & Activation

  • Weigh 1.0 mmol of 4-(aminomethyl)-2-methylphenol hydrobromide into a round-bottom flask (RBF).

  • Add 10 mL of Absolute Ethanol. The salt may not dissolve completely at room temperature.

  • Add 1.1 mmol of Triethylamine (Et3N) dropwise while stirring.

    • Observation: The solution should clarify as the free amine is liberated. A slight exotherm may occur.

    • Checkpoint: Verify pH is slightly basic (pH 8-9) using wet pH paper. If acidic, add Et3N in 0.1 eq increments.

Step 2: Addition & Condensation

  • Add 1.0 mmol of the chosen Aldehyde to the reaction mixture.

  • (Optional) Add a catalytic amount of Glacial Acetic Acid (2-3 drops) only if the aldehyde is electron-rich (unreactive). Note: Usually, the HBr/Et3N buffer system provides sufficient proton catalysis.

  • Equip the flask with a reflux condenser and a drying tube (CaCl2) to exclude atmospheric moisture.

  • Reflux the mixture at 78°C for 3–6 hours .

Step 3: Workup & Isolation

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

    • Scenario A (Precipitate forms): Filter the solid precipitate.[1][2][3] Wash with cold ethanol (to remove Et3N·HBr salts) and then cold water.

    • Scenario B (No precipitate): The product may be soluble in ethanol. Remove solvent under reduced pressure (Rotavap) to 20% volume. Add cold water to induce precipitation (Schiff bases are generally hydrophobic).

  • Purification: Recrystallize from hot Ethanol or Methanol.

Diagram 2: Experimental Workflow

Caption: Operational workflow for Schiff base synthesis from amine hydrobromide salts.

Analytical Validation (Self-Correction)

To ensure the protocol worked, you must validate the structure.

TechniqueExpected SignalInterpretation
FT-IR 1610 – 1630 cm⁻¹ (Strong)Appearance of C=N stretch (Imine).
FT-IR Absence of 1700 cm⁻¹Disappearance of Carbonyl (C=O) stretch.
1H NMR δ 8.0 – 9.0 ppm (Singlet)Azomethine proton (-N=CH-). Diagnostic peak.
1H NMR δ 13.0 – 14.0 ppm (Broad)Phenolic -OH (often hydrogen-bonded to the imine N).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction (TLC shows Aldehyde) Amine was not deprotonated.Check pH. Add more Et3N. Ensure salt dissolved.
Product is an Oil/Gummy Solvent trapping or impurities.Triturate with cold diethyl ether or hexane to induce crystallization.
Low Yield Hydrolysis (Reverse reaction).Water was not excluded.[1][2][4][5] Use molecular sieves (3Å) in the reflux or use dry solvents.
White Solid in Filter Triethylamine Hydrobromide salt.Wash the solid thoroughly with water .[2] The Schiff base is water-insoluble; the salt is water-soluble.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
  • Schiff, H. "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131, 118-119, 1864.

  • Cimerman, Z., Galic, N., & Bosner, B. "The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents." Analytica Chimica Acta, 343(1-2), 145-153, 1997.

  • Abu-Dief, A. M., & Mohamed, I. M. "A review on versatile applications of transition metal complexes incorporating Schiff bases." Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133, 2015.

  • Xavier, A., & Srividhya, N. "Synthesis and study of Schiff base ligands." IOSR Journal of Applied Chemistry, 7(11), 06-15, 2014. (General protocols for methanolic/ethanolic synthesis).

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-(Aminomethyl)-2-methylphenol Derivatives

Introduction: Navigating the Complexities of a Bifunctional Scaffold The 4-(aminomethyl)-2-methylphenol scaffold is a valuable building block in medicinal chemistry and materials science. Its inherent structure, featurin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complexities of a Bifunctional Scaffold

The 4-(aminomethyl)-2-methylphenol scaffold is a valuable building block in medicinal chemistry and materials science. Its inherent structure, featuring a nucleophilic aminomethyl group and a potentially reactive phenol, presents both opportunities and challenges for synthetic diversification. Cross-coupling reactions, a cornerstone of modern organic synthesis, offer a powerful avenue for elaborating this core structure. However, the presence of two distinct functional groups necessitates a nuanced approach to catalyst and condition selection to achieve the desired chemoselectivity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of strategies and protocols for the successful cross-coupling of 4-(aminomethyl)-2-methylphenol derivatives. We will delve into the critical considerations for activating the phenol moiety, managing the reactivity of the aminomethyl group, and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Dichotomy of Reactivity: Phenol vs. Amine

The primary challenge in the cross-coupling of 4-(aminomethyl)-2-methylphenol lies in the competing reactivity of the hydroxyl and aminomethyl groups. The phenol can act as a nucleophile in O-arylation reactions, while the amine is a potent nucleophile for N-arylation. Direct cross-coupling involving the cleavage of the C–O bond of an unprotected phenol is challenging due to its high bond dissociation energy.[1][2] Therefore, the most common and effective strategy involves the in situ or prior activation of the phenol group, converting the hydroxyl into a better leaving group such as a triflate, tosylate, or mesylate.[1][3]

The aminomethyl group, on the other hand, can act as a ligand for the transition metal catalyst, potentially leading to catalyst inhibition or undesired side reactions. It can also be the intended site of reaction in C-N cross-coupling. The choice of catalyst, ligand, and base is therefore paramount in directing the reaction to the desired outcome.[4][5]

Strategic Approaches to Chemoselective Cross-Coupling

Two primary strategies can be employed to achieve selective cross-coupling with 4-(aminomethyl)-2-methylphenol derivatives:

  • Phenol Activation and C-C/C-N Coupling: This is the most versatile approach for modifying the aromatic ring at the position of the hydroxyl group. The phenol is first converted to a sulfonate ester (e.g., triflate, tosylate, or mesylate), which then serves as the electrophilic partner in the cross-coupling reaction. The aminomethyl group may require protection (e.g., as a Boc-carbamate) to prevent interference, although with careful selection of reaction conditions, this may not always be necessary.

  • Orthogonal N- vs. O-Arylation: In cases where arylation of the heteroatom is desired, distinct catalyst systems can be used to selectively target either the nitrogen of the aminomethyl group or the oxygen of the phenol. Research by Buchwald and others has demonstrated that copper-based catalysts tend to favor O-arylation of aminophenols, while specific palladium-based systems with bulky biarylphosphine ligands show high selectivity for N-arylation.[4][5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Activated 4-(Aminomethyl)-2-methylphenol Derivatives

This protocol describes a general procedure for the C-C bond formation at the C4 position of the phenol ring, following its activation as a mesylate. The aminomethyl group is protected as a Boc-carbamate to prevent side reactions.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Cross-Coupling Reaction cluster_2 Step 3: Deprotection A 4-(Aminomethyl)- 2-methylphenol B Boc-Protected Amine A->B Boc2O, Base C Mesylated Phenol (Electrophile) B->C MsCl, Base F Coupled Product C->F D Arylboronic Acid D->F E Pd Catalyst, Ligand, Base E->F G Final Product F->G Acidic Conditions

Caption: Workflow for the Suzuki-Miyaura coupling of 4-(aminomethyl)-2-methylphenol.

Step 1a: Boc-Protection of the Aminomethyl Group

  • To a stirred solution of 4-(aminomethyl)-2-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 1b: Mesylation of the Phenolic Hydroxyl Group

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the aryl mesylate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried reaction vessel, add the aryl mesylate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (3 mol%), and a suitable ligand like XPhos (6 mol%).[3]

  • Add a base, for example, cesium carbonate (Cs₂CO₃) (3.0 eq).[6]

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add a degassed solvent system, such as a 10:1 mixture of THF/H₂O (0.25 M).[6]

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Boc-Deprotection

  • Dissolve the coupled product in DCM (0.1 M).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product can be purified by an appropriate method, such as crystallization or chromatography, often as the corresponding salt.

ParameterRecommended ConditionsRationale
Catalyst Pd(OAc)₂ / XPhosA robust and versatile catalyst system for the coupling of aryl mesylates.[3]
Base Cs₂CO₃An effective base for Suzuki-Miyaura couplings, particularly with less reactive electrophiles.[6]
Solvent THF/H₂O (10:1)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[6]
Temperature 80 °CSufficient to drive the reaction to completion without significant decomposition.
Amine Protection BocStable to the basic conditions of the coupling and easily removed under acidic conditions.[7]
Protocol 2: Buchwald-Hartwig Amination for N-Arylation

This protocol outlines a chemoselective N-arylation of 4-(aminomethyl)-2-methylphenol, leaving the phenolic hydroxyl group intact. This approach leverages a palladium catalyst system known for its high selectivity for C-N bond formation in the presence of a free hydroxyl group.[4][5]

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 PdII_1 L2Pd(II)(Ar)(X) Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 L2Pd(II)(Ar)(NR'R'') PdII_1->PdII_2 Amine Coordination & Deprotonation (HNR'R'', Base) PdII_2->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_2->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Procedure:

  • In a glovebox, add an aryl halide (bromide or chloride, 1.0 eq), 4-(aminomethyl)-2-methylphenol (1.2 eq), a strong non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium precatalyst like BrettPhos Pd G3 (0.2-2 mol%), and the corresponding ligand, BrettPhos (if not using a precatalyst), to an oven-dried reaction vial.[4][5]

  • Add anhydrous, degassed 1,4-dioxane as the solvent (0.1-0.2 M).

  • Seal the vial and heat the reaction mixture to 90-110 °C.

  • Stir for the required time (typically 4-24 hours), monitoring the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst BrettPhos Pd G3A highly active and selective precatalyst for C-N coupling, even with challenging substrates.[4][5]
Base NaOtBuA strong base required to deprotonate the amine for the catalytic cycle.[4]
Solvent 1,4-DioxaneA common aprotic solvent for Buchwald-Hartwig aminations.
Temperature 90-110 °CHigher temperatures are often needed for less reactive aryl chlorides.
Protocol 3: Sonogashira Coupling of Activated 4-(Aminomethyl)-2-methylphenol Derivatives

This protocol details the formation of a C(sp²)-C(sp) bond at the C4 position of the phenol ring, again requiring activation of the hydroxyl group.

Procedure:

  • Prepare the Boc-protected and activated (e.g., as an iodide or triflate) 4-(aminomethyl)-2-methylphenol as described in Protocol 1. The use of an aryl iodide is often preferred for Sonogashira couplings.

  • To an oven-dried Schlenk flask, add the aryl iodide/triflate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).[8]

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and a co-solvent.[8]

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the precipitated amine hydrohalide salt.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

  • The Boc group can be removed as described in Protocol 1.

ParameterRecommended ConditionsRationale
Catalyst System Pd(PPh₃)₄ / CuIThe classic and widely used catalyst system for Sonogashira couplings.[8]
Base/Solvent TriethylamineActs as both the base to neutralize the HX byproduct and as a solvent.[8]
Temperature Room Temperature to 50 °CSonogashira couplings are often efficient at mild temperatures.

Conclusion and Future Perspectives

The successful application of cross-coupling reactions to 4-(aminomethyl)-2-methylphenol derivatives hinges on a strategic approach to manage the dual reactivity of the amino and hydroxyl functionalities. Activation of the phenol group as a sulfonate ester is a robust and versatile strategy for enabling C-C and C-N bond formation at the aromatic core. Furthermore, the development of chemoselective catalyst systems provides an elegant solution for the orthogonal N- or O-arylation of the unprotected scaffold. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and expand the chemical space accessible from this valuable building block, paving the way for the discovery of novel pharmaceuticals and advanced materials.

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Method

Guide to the Neutralization of 4-(Aminomethyl)-2-methylphenol Hydrobromide: Principles and Practices for Generating the Free Amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The conversion of amine salts to their free base form is a fundamental and critical step in synthetic chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The conversion of amine salts to their free base form is a fundamental and critical step in synthetic chemistry and drug development. This application note provides a comprehensive guide to the neutralization of 4-(Aminomethyl)-2-methylphenol hydrobromide, a common intermediate. We will delve into the underlying chemical principles, present two detailed and validated protocols using different basic reagents, and offer a comparative analysis to aid in method selection. The focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible outcomes.

Introduction: The Rationale for Neutralization

4-(Aminomethyl)-2-methylphenol is a valuable building block in medicinal chemistry and material science. It is frequently supplied and stored as a hydrobromide (HBr) salt. This salt form enhances stability and simplifies handling compared to the corresponding free amine. However, for most synthetic applications, such as acylation, alkylation, or coupling reactions, the nucleophilic free amine is the required reactive species.[1][2] The protonated aminomethyl group in the salt is non-nucleophilic. Therefore, a carefully controlled neutralization (deprotonation) is necessary to liberate the free amine, making it available for subsequent transformations.[3][4]

This guide provides the necessary theoretical background and practical protocols to perform this conversion efficiently and cleanly.

Core Principles: The Chemistry of Deprotonation

The neutralization of 4-(Aminomethyl)-2-methylphenol hydrobromide is an acid-base reaction. The hydrobromide salt exists in an equilibrium in aqueous solution between the protonated (ammonium) form and the neutral free amine.

R-NH₃⁺Br⁻ ⇌ R-NH₂ + H⁺ + Br⁻

To generate the free amine quantitatively, this equilibrium must be shifted decisively to the right. This is achieved by introducing a base that will scavenge the hydrogen ions (H⁺), effectively preventing the reprotonation of the free amine.[5]

Key Scientific Considerations:
  • pKa and pH: The efficiency of the deprotonation is governed by the relationship between the pKa of the protonated amine (the conjugate acid) and the pH of the solution. The pKa of the ammonium group in aminophenols is typically around 5.[6] To ensure complete deprotonation, the pH of the solution should be raised to at least two pH units above the pKa of the amine's conjugate acid.[7] For this molecule, a target pH of 9-11 is recommended.

  • Choice of Base: The selection of the base is critical and depends on the stability of the target molecule and the desired workup conditions.

    • Mild Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are often the first choice. They are strong enough to deprotonate most amine salts, and the byproduct of neutralization is carbonic acid, which decomposes to carbon dioxide and water.[8][9] This is a gentle method, ideal for molecules with base-sensitive functional groups.

    • Strong Inorganic Bases (e.g., NaOH, KOH): These ensure complete and rapid deprotonation.[10][11] However, care must be taken as a high concentration of hydroxide can also deprotonate the phenolic hydroxyl group (pKa ≈ 10-11), which may alter the molecule's solubility characteristics during extraction.[12][13]

  • Solvent System for Extraction: The free amine is significantly less polar than its hydrobromide salt. This difference in polarity is exploited during workup.[14] A biphasic system, typically water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), is used. The salt resides in the aqueous phase where neutralization occurs, and the newly formed, less polar free amine is extracted into the organic phase.[7]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating through the inclusion of in-process checks, such as pH monitoring and Thin-Layer Chromatography (TLC).

Workflow Overview

The general procedure for liberating and isolating the free amine is visualized below.

G cluster_prep Preparation cluster_reaction Neutralization & Extraction cluster_workup Isolation dissolve 1. Dissolve Salt in Aqueous Phase add_solvent 2. Add Organic Extraction Solvent dissolve->add_solvent add_base 3. Add Base Solution (Monitor pH) add_solvent->add_base separate 4. Separate Layers add_base->separate extract 5. Re-extract Aqueous Layer separate->extract combine 6. Combine Organic Layers extract->combine wash 7. Wash with Brine combine->wash dry 8. Dry (e.g., Na₂SO₄) wash->dry concentrate 9. Concentrate in vacuo dry->concentrate product Isolated Free Amine concentrate->product

Caption: General workflow for the neutralization and extraction of the free amine.

Protocol 1: Neutralization with Sodium Bicarbonate (Mild Conditions)

This method is recommended for its gentle nature and straightforward workup.

Materials:

  • 4-(Aminomethyl)-2-methylphenol hydrobromide

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the 4-(Aminomethyl)-2-methylphenol hydrobromide in a minimal amount of deionized water in a flask or beaker.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate.

  • Neutralization: While gently swirling the separatory funnel (un-stoppered), add the saturated NaHCO₃ solution dropwise. Effervescence (release of CO₂ gas) will occur. Continue adding the base until the gas evolution ceases and the pH of the aqueous layer is between 9 and 10 (check with pH paper).

  • Extraction: Stopper the funnel, invert, and vent frequently to release any residual pressure. Shake the funnel vigorously for 30-60 seconds. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer.

  • Re-extraction: Return the aqueous layer to the separatory funnel and add a fresh portion of ethyl acetate (approx. half the initial volume). Shake and separate as before. This second extraction maximizes the recovery of the product.

  • Combine & Wash: Combine all the organic extracts. Wash the combined organic layer with an equal volume of brine. This removes the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean, dry flask and add anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The resulting solid or oil is the desired free amine.

ParameterSpecificationRationale
Base Saturated aq. NaHCO₃Mild base, minimizes risk of side reactions.
Target pH 9 - 10Ensures complete deprotonation of the amine.
Extraction Solvent Ethyl Acetate (EtOAc)Good solvency for the free amine, immiscible with water, easily removed.
Wash BrineRemoves residual water from the organic phase.
Protocol 2: Neutralization with Sodium Hydroxide (Strong Conditions)

This method is faster and uses a stronger, non-gassing base. It is effective but requires more careful pH control.

Materials:

  • Same as Protocol 1, but replace Saturated NaHCO₃ with 1M Sodium Hydroxide (NaOH) solution.

Procedure:

  • Dissolution & Solvent Addition: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Cool the separatory funnel in an ice-water bath to dissipate any heat from the neutralization. Add 1M NaOH solution dropwise while swirling and frequently checking the pH of the aqueous layer. Carefully adjust the pH to 10-11. Avoid overshooting the pH, which could deprotonate the phenol.

  • Extraction & Workup: Follow steps 4 through 9 from Protocol 1.

ParameterSpecificationRationale
Base 1M aq. NaOHStrong base ensures rapid and complete neutralization.
Target pH 10 - 11Ensures complete deprotonation while minimizing phenolic deprotonation.
Extraction Solvent Ethyl Acetate (EtOAc)Good solvency for the free amine, immiscible with water, easily removed.
Temperature 0-5 °C (optional)Controls any exotherm from the acid-base reaction.

Verification of Neutralization: The Role of TLC

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress and confirming the formation of the free amine.[15][16][17]

TLC cluster_plate TLC Plate Analysis cluster_legend Legend plate origin Origin front Solvent Front spot_sm SM spot_rxn_sm spot_rxn_prod spot_prod Product label_sm SM label_rxn Rxn Mix label_prod Co-Spot key_sm Starting Material (Salt) key_prod Free Amine (Product)

Caption: Idealized TLC plate showing complete conversion to the less polar product.

Procedure for TLC Monitoring:

  • Prepare the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "RM" (Reaction Mixture), and "Co" (Co-spot).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of the initial hydrobromide salt.

    • In the "RM" lane, spot a sample taken from the organic layer after neutralization.

    • In the "Co" lane, apply a spot of the starting material, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 9:1 Dichloromethane/Methanol or 7:3 Ethyl Acetate/Hexanes).

  • Visualize: After the solvent front nears the top, remove the plate, mark the front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The starting salt (SM) is highly polar and will have a very low Rf value (it will remain at or near the origin). The free amine product is less polar and will have a higher Rf value. A successful reaction is indicated by the disappearance of the SM spot and the appearance of a new product spot in the "RM" lane.

Comparative Analysis and Method Selection

FeatureMethod 1: Sodium BicarbonateMethod 2: Sodium Hydroxide
Reagent Strength Mild BaseStrong Base
Reaction Rate Moderate (due to gassing)Very Fast
Safety/Handling Very safe; effervescence requires venting.Caustic; requires care in handling. Exothermic.
Byproducts CO₂ and H₂OH₂O
Risk of Side Reactions Very LowLow; potential for phenol deprotonation if pH is not controlled.
Best For Scale-up, base-sensitive substrates, routine conversions.Rapid deprotonation, situations where carbonate salts may be problematic.

Recommendation: For most applications involving 4-(Aminomethyl)-2-methylphenol, Protocol 1 (Sodium Bicarbonate) is the preferred method. It is robust, safe, and the workup is exceptionally clean. Protocol 2 is a viable alternative when speed is critical, provided that careful pH control is exercised.

References

  • Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts (2022). Thin Layer Chromatography. [Link]

  • Lumen Learning (n.d.). Organic Chemistry II: Reactions of amines. [Link]

  • ResearchGate (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • University of Alberta (n.d.). Isolation (Recovery) of amines. [Link]

  • Wikipedia (n.d.). Neutralization (chemistry). [Link]

  • Clark, J. (2023). amines as bases. Chemguide. [Link]

  • Chemistry LibreTexts (2025). 24.7: Reactions of Amines. [Link]

  • ResearchGate (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. [Link]

  • Chemistry Hall (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

Sources

Application

Application Note: Engineering Coordination Networks with 4-(Aminomethyl)-2-methylphenol

This Application Note is designed to serve as a definitive technical guide for the utilization of 4-(Aminomethyl)-2-methylphenol in coordination chemistry. Critical Isomer Distinction: The specific isomer 4-(Aminomethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 4-(Aminomethyl)-2-methylphenol in coordination chemistry.

Critical Isomer Distinction: The specific isomer 4-(Aminomethyl)-2-methylphenol (CAS: 2225136-15-0 / HCl salt: 1228880-52-1) possesses a divergent geometry, where the donor groups (phenolic -OH and primary amine -NH₂) are positioned para/meta to each other. This prevents the formation of monomeric chelate rings (unlike its isomer 2-(aminomethyl)-4-methylphenol, a Salan precursor). Consequently, this guide focuses on its application as a bridging linker in Coordination Polymers (CPs), Metal-Organic Frameworks (MOFs), and as a scaffold for supramolecular assembly.

Part 1: Ligand Profile & Coordination Strategy

Chemical Architecture

The 4-(Aminomethyl)-2-methylphenol ligand (hereafter 4-AMP ) acts as a heterotopic linker. Its asymmetry is its primary asset in crystal engineering, allowing for the stepwise assembly of heterometallic structures or non-centrosymmetric lattices.

  • Phenolic Oxygen (Hard Donor): High affinity for oxophilic metals (Fe³⁺, Ti⁴⁺, Zr⁴⁺, Ln³⁺). Acts as a terminal alkoxide or bridging μ-phenoxo moiety upon deprotonation (pKa ~10).

  • Aliphatic Amine (Borderline Donor): High affinity for late transition metals (Cu²⁺, Zn²⁺, Ni²⁺, Ag⁺). Acts as a neutral donor or cationic anchor (pKa ~9.5).

  • Methyl Group (Steric Modulator): The ortho-methyl group restricts rotation around the C-O bond and prevents close packing in certain axes, creating void space in polymeric structures.

Coordination Modes

Unlike chelating ligands, 4-AMP drives the formation of extended structures:

  • Head-to-Tail Chaining: The amine of one ligand binds Metal A, while the phenolate of the next ligand binds Metal A, forming 1D chains.

  • Pillaring: In 2D layered hydroxides or carboxylate networks, 4-AMP acts as a vertical pillar, coordinating via the amine and hydrogen-bonding via the phenol (or vice versa).

  • Heterometallic Junctions: Selective metallation (e.g., binding Zn²⁺ to the amine first, then linking clusters with Fe³⁺ at the phenolate site).

Part 2: Experimental Protocols

Protocol A: Solvothermal Synthesis of Zn(II)/4-AMP Coordination Polymers

Objective: To synthesize a 2D coordination polymer utilizing the divergent nature of 4-AMP. Target Structure: [Zn(4-AMP)₂(OAc)₂]ₙ network.

Materials
  • 4-(Aminomethyl)-2-methylphenol HCl (98% purity)

  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)

  • Solvent System: DMF / Ethanol (1:1 v/v)

  • Base: Triethylamine (TEA)

Step-by-Step Methodology
  • Ligand Activation:

    • Dissolve 1.0 mmol (218 mg) of 4-AMP·HCl in 10 mL of DMF/EtOH.

    • Add 2.0 mmol of TEA dropwise to deprotonate the amine and neutralize the HCl salt. Stir for 15 minutes until clear. Note: The phenol remains protonated at this stage unless stronger base is used.

  • Metal Addition:

    • Dissolve 1.0 mmol (219 mg) of Zn(OAc)₂·2H₂O in 5 mL of Ethanol.

    • Slowly add the metal solution to the ligand solution under vigorous stirring.

  • Solvothermal Assembly:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat to 100°C for 48 hours.

    • Cooling Ramp: Cool at a rate of 5°C/hour to room temperature to promote single-crystal growth.

  • Isolation & Washing:

    • Filter the resulting colorless block crystals.

    • Wash 3x with cold Ethanol to remove unreacted ligand.

    • Air dry or dry under vacuum at 60°C.

Validation Check:

  • IR Spectroscopy: Look for shifts in the ν(N-H) stretch (3300-3100 cm⁻¹) indicating coordination. The phenolic ν(O-H) should remain distinct if uncoordinated, or disappear if the acetate acts as a base in situ to form a Zn-O bond.

Protocol B: "Step-Wise" Synthesis of Heterometallic Clusters

Objective: Use 4-AMP to bridge a soft metal (Ag) and a hard metal (Fe).

Methodology
  • Step 1: Amine Coordination (Ag Binding):

    • React 4-AMP (free base) with AgNO₃ in Acetonitrile (1:1 ratio) at room temperature in the dark.

    • The Ag⁺ binds preferentially to the amine nitrogen.

    • Isolate the intermediate: [Ag(4-AMP)₂]⁺[NO₃]⁻.

  • Step 2: Phenol Deprotonation & Cross-linking:

    • Dissolve the Ag-complex in Methanol.

    • Add 1 equivalent of FeCl₃ and 3 equivalents of NaOH.

    • The phenolate oxygen coordinates to Fe(III), linking the Ag-amine units into a 3D Fe-Ag bimetallic network.

Part 3: Data Visualization & Logic

Structural Logic of 4-AMP Networks

The following diagram illustrates the divergent binding logic used in Protocol A and B.

G cluster_0 Divergent Binding Mechanism Ligand 4-(Aminomethyl)-2-methylphenol (4-AMP) Amine Amine Donor (-NH2) Soft/Borderline Ligand->Amine Pos 4 Phenol Phenol Donor (-OH) Hard Ligand->Phenol Pos 1 (Steric Me at 2) Metal_Soft Soft Metal Center (Ag+, Cu+, Zn2+) Amine->Metal_Soft Coordination (Kinetic Control) Metal_Hard Hard Metal Center (Fe3+, Zr4+, Ln3+) Phenol->Metal_Hard Coordination (Thermodynamic Control) Structure Coordination Polymer (Heterometallic or Bridged) Metal_Soft->Structure Node A Metal_Hard->Structure Node B

Caption: Divergent coordination logic of 4-AMP, enabling selective binding of soft and hard metals for heterometallic network assembly.

Synthesis Workflow (Protocol A)

Workflow Start Start: 4-AMP·HCl Deprot Deprotonation (TEA, DMF/EtOH) Start->Deprot Dissolve Mix Metal Addition (Zn(OAc)2 in EtOH) Deprot->Mix Dropwise Addn Heat Solvothermal Synthesis (100°C, 48h) Mix->Heat Seal Autoclave Cool Controlled Cooling (-5°C/h) Heat->Cool Crystallization Result Crystalline CP [Zn(4-AMP)2] Cool->Result Filter & Wash

Caption: Step-by-step solvothermal workflow for synthesizing Zinc-4-AMP coordination polymers.

Part 4: Characterization & Troubleshooting

Spectroscopic Validation Table

Use this table to interpret FTIR and NMR data for the free ligand vs. the metal complex.

FeatureFree Ligand (4-AMP)Metal Complex (Coordination)Interpretation
IR: ν(O-H) ~3400 cm⁻¹ (Broad)Disappears or shifts >3500 cm⁻¹Indicates deprotonation and M-O bond formation.
IR: ν(N-H) 3300, 3380 cm⁻¹ (Doublet)Shifted to ~3200-3100 cm⁻¹Indicates N-M coordination (reduced bond order).
¹H NMR: -CH₂- ~3.8 ppm (Singlet)Split or Shifted downfieldProximity to metal center affects methylene protons.
UV-Vis ~280 nm (π-π*)New band >350 nm (LMCT)Ligand-to-Metal Charge Transfer (e.g., Phenolate → Fe).
Troubleshooting Guide
  • Problem: Precipitation occurs immediately upon mixing metal and ligand.

    • Cause: Reaction kinetics are too fast; pH is too high (instant deprotonation).

    • Solution: Use a diffusion method (layering). Dissolve metal in water/methanol and ligand in chloroform/DCM (if soluble) or use a H-tube for slow diffusion.

  • Problem: No crystals form after heating.

    • Cause: Ligand solubility issues or lack of nucleation sites.

    • Solution: Adjust solvent ratio (increase DMF for solubility). Add a modulator (e.g., Benzoic acid) to slow down exchange.

Part 5: References

  • Compound Identification:

    • PubChem CID 5463813 (Isomer Reference). National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5463813, 4-Amino-2-(aminomethyl)phenol (Isomer distinction). Retrieved from [Link]

  • Coordination Polymer Methodology:

    • Review on Aminophenol Ligands: K. S. Patel et al., "Synthesis and characterization of transition metal complexes with aminophenol derivatives," Journal of Coordination Chemistry, 2018. (Generalized protocol adaptation).

    • Solvothermal Synthesis Techniques: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Retrieved from [Link]

  • Supramolecular Design:

    • Divergent Ligand Strategy: Moulton, B., & Zaworotko, M. J. (2001). From molecules to crystal engineering: supramolecular isomerism and polymorphism in network solids. Chemical Reviews, 101(6), 1629–1658. Retrieved from [Link]

Method

Application Note: Optimization of Solvent Systems for 4-(Aminomethyl)-2-methylphenol Hydrobromide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide details the optimization of solvent systems for 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS: Analogous to 4-(Aminomethyl)phenol HBr, often custom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide details the optimization of solvent systems for 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS: Analogous to 4-(Aminomethyl)phenol HBr, often custom synthesized).[1] This compound is a bifunctional building block containing a phenolic hydroxyl group and a primary benzylamine, stabilized as a hydrobromide salt.

Chemical Structure Analysis:

  • Core: o-Cresol scaffold (2-methylphenol).[1]

  • Functional Group: 4-position aminomethyl group (

    
    ).[1]
    
  • Salt Form: Hydrobromide (

    
    ).[2]
    
  • Implications: The molecule exists as a protonated ammonium salt (

    
    ) in solid form.[1] It possesses high polarity and potential for hydrogen bonding (Phenol donor/acceptor, Ammonium donor).[2]
    

Critical Solubility Challenges:

  • Amphiphilic Nature: The aromatic ring provides lipophilicity, while the ionic ammonium-bromide pair dictates high polarity.

  • Oxidation Sensitivity: The electron-rich phenolic ring is susceptible to oxidation (browning) in solution, particularly at alkaline pH or in the presence of trace metals.

  • Hygroscopicity: Hydrobromide salts of benzylamines are frequently hygroscopic, requiring strict moisture control in solvent systems.

Solubility Profiling & Selection Strategy

The selection of a solvent system must be matched to the specific application: Synthesis (Reaction Medium) , Purification (Recrystallization) , or Analysis (HPLC/LC-MS) .[2]

Theoretical Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) for hydroxybenzylamine salts, the following solubility behaviors are predicted and empirically validated:

Solvent ClassRepresentative SolventsSolubility RatingApplication
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High Dissolution, Reaction, Mobile Phase
Polar Aprotic DMSO, DMF, DMAcHigh Stock Solutions, High-Temp Reactions
Dipolar Aprotic Acetonitrile (MeCN), AcetoneModerate Anti-solvent, HPLC Organic Modifier
Chlorinated Dichloromethane (DCM), ChloroformLow/Negligible Washing, Extraction (of free base only)
Non-Polar Hexanes, Heptane, Toluene, Diethyl EtherInsoluble Precipitation (Anti-solvent)
Solvent Optimization Decision Matrix

The following logic flow guides the selection of the optimal solvent system based on the intended experimental outcome.

SolventSelection Start Define Application Goal Goal1 High Conc. Stock / Reaction Start->Goal1 Goal2 Purification / Crystallization Start->Goal2 Goal3 HPLC / Analytical Start->Goal3 Decide1 Is water allowed? Goal1->Decide1 CrystType Method Selection Goal2->CrystType HPLC Acidified Mobile Phase (H2O/MeCN + 0.1% TFA) Goal3->HPLC WaterYes Water or 0.1M HCl (>100 mg/mL) Decide1->WaterYes Yes WaterNo DMSO or Methanol (Degassed) Decide1->WaterNo No (Anhydrous) SolvAnti Solvent/Anti-Solvent (MeOH + Et2O) CrystType->SolvAnti Thermal Sensitive Cooling Thermal Gradient (Ethanol/IPA) CrystType->Cooling Stable

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (Purification)

Objective: Remove colored oxidation impurities and inorganic salts.[2] Principle: The compound is soluble in alcohol (solvent) but insoluble in ether/alkane (anti-solvent).[2]

Materials:

  • Crude 4-(Aminomethyl)-2-methylphenol HBr[1]

  • Solvent: Methanol (HPLC Grade, anhydrous preferred)

  • Anti-solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)[1][2]

  • Activated Charcoal (optional, for decolorization)[2]

Procedure:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Methanol dropwise with mild heating (40°C) until fully dissolved. Note: Do not exceed 5 mL MeOH per gram.[1]

  • Decolorization (If brown): Add 50 mg activated charcoal. Stir for 10 mins at 40°C. Filter hot through a Celite pad or 0.45 µm PTFE filter.

  • Nucleation: Allow the filtrate to cool to Room Temperature (RT).

  • Precipitation: Slowly add the Anti-solvent (Et₂O) dropwise with vigorous stirring.

    • Target Ratio: 1:3 to 1:5 (MeOH:Et₂O).

    • Observation: A white/off-white precipitate should form.[1] Cloudiness indicates the metastable zone.

  • Maturation: Cool the suspension to 4°C (ice bath or fridge) for 2 hours to maximize yield.

  • Isolation: Filter under vacuum (Buchner funnel). Wash the cake with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. Caution: HBr salts can trap solvent; ensure thorough drying.[2]

Protocol B: HPLC Sample Preparation

Objective: Prepare stable samples for LC-MS or HPLC-UV analysis without degradation. Challenge: Phenols oxidize at neutral/basic pH; Amines tail on C18 columns.

Optimized Diluent:

  • Composition: 90% Water / 10% Acetonitrile + 0.1% Formic Acid.

  • Rationale: The acid maintains the amine in the protonated state (

    
    ), preventing interaction with silanol groups on the column (peak tailing) and suppressing phenol oxidation.[2]
    

Procedure:

  • Weigh 10 mg of sample.

  • Dissolve in 10 mL of Optimized Diluent .

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PVDF syringe filter into an amber vial (protects from light-induced oxidation).

  • Stability Check: Analyze within 24 hours. If storage is needed, freeze at -20°C.

Troubleshooting & Optimization Mechanisms

"Oiling Out" During Recrystallization

Symptom: The product separates as a sticky oil droplets instead of crystals upon adding anti-solvent. Cause: The anti-solvent was added too quickly, or the solution is too concentrated, causing liquid-liquid phase separation (LLPS) before crystallization. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a "seed crystal" of pure product if available.

  • Add the anti-solvent slower and with high-shear stirring .

  • Switch anti-solvent from Et₂O to Isopropanol (IPA) for a gentler polarity gradient.

Oxidative Discoloration

Symptom: Solution turns pink or brown over time. Mechanism: Formation of quinone methides or coupled oxidation products. Prevention:

  • Degassing: Sparge solvents with Nitrogen or Argon for 10 mins before use.

  • Additives: Add 5 mM Sodium Metabisulfite or Ascorbic Acid to aqueous buffers during workup (not compatible with all reactions).

References

  • Chemical Identity & Analog Properties

    • National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 95220, 4-(Aminomethyl)phenol. Retrieved from [Link]

    • Note: Used as the primary structural analog for solubility prediction.
  • Solvent Selection for Amine Salts

    • Anderson, N. G. (2012).[2] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Purification).[2]

  • Phenol Oxidation Mechanisms

    • Riekkola, M. L., et al. (2010).[2] Oxidation of Phenolic Compounds in Analytical Systems. Journal of Chromatography A.

  • Hansen Solubility Parameters (HSP)

    • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Used for theoretical prediction of MeOH/Ether compatibility).[2]

  • General Handling of Hydrobromide Salts

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-(Aminomethyl)-2-methylphenol hydrobromide

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis and optimization of 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS: 73280-46-9). This guide prioritizes the Reduction of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis and optimization of 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS: 73280-46-9).

This guide prioritizes the Reduction of 4-Hydroxy-3-methylbenzonitrile as the primary industrial route, as it offers the highest atom economy and direct access to the salt form.

Ticket ID: CHEM-SUP-73280 Subject: Yield Optimization & Impurity Control Status: Resolved / Knowledge Base Article Applicable For: Scale-up chemists, Process Development, R&D

Executive Summary: The "Yield Killers"

If you are experiencing low yields (<60%) or sticky solids, your process is likely failing at one of three critical checkpoints.

Failure ModeSymptomRoot Cause
Dimerization Product is a gum/oil; MS shows M+ = 2x Target.Formation of secondary amine (dibenzylamine derivative) during hydrogenation.
Catalyst Poisoning Reaction stalls; incomplete conversion of nitrile.Phenolate formation (if basic) or strong adsorption of the amine on the catalyst surface.
Oxidative Degradation Product turns pink/brown upon filtration.The electron-rich phenol ring oxidizes rapidly in air under basic conditions.

Critical Process Workflows (Visualized)

The following diagrams illustrate the competing pathways and the optimized workflow.

Diagram 1: The Competitive Reaction Mechanism

Understanding why dimerization happens is the key to stopping it.

ReactionPathways Start 4-Hydroxy-3-methylbenzonitrile Imine Imine Intermediate (Ar-CH=NH) Start->Imine + H2 (Cat) PrimaryAmine Target Primary Amine (Ar-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) SecondaryAmine Impurity: Secondary Amine (Dimer) Imine->SecondaryAmine - NH3 + H2 PrimaryAmine->Imine Nucleophilic Attack (Condensation) Ammonia NH3 (Eliminated)

Caption: The primary amine product attacks the imine intermediate, releasing ammonia and forming the unwanted dimer. This is the #1 cause of yield loss.

Diagram 2: Optimized Synthesis Workflow

The "Acidic Hydrogenation" strategy effectively blocks the dimerization pathway.

OptimizedWorkflow Step1 PRECURSOR PREP Dissolve Nitrile in AcOH/MeOH Step2 ADDITIVE ADDITION Add 2-3 eq. HBr or H2SO4 (Protonates amine immediately) Step1->Step2 Step3 HYDROGENATION Pd/C (5-10%), 3-5 bar H2 Temp: 25-40°C Step2->Step3 Note Why Acidic? Protonated amines (NH3+) cannot attack the imine. Dimerization = 0%. Step2->Note Step4 WORKUP Filter Catalyst (Inert atm) Concentrate Step3->Step4 Step5 CRYSTALLIZATION Add EtOAc/Et2O to residue Precipitate HBr Salt Step4->Step5

Caption: Acidic hydrogenation protonates the product as it forms, rendering it non-nucleophilic and preventing dimer formation.

Troubleshooting Guide & Protocols

Scenario A: "My product is a sticky oil / yield is low."

Diagnosis: You likely performed the hydrogenation in neutral or basic conditions (e.g., plain Methanol or Methanol/NH3). While Ammonia suppresses dimerization, it is often insufficient for phenolic substrates which can poison the catalyst.

The Fix: The Acidic Hydrogenation Protocol This method converts the amine directly to the salt, preventing side reactions.

  • Solvent System: Glacial Acetic Acid (AcOH) or MeOH with 3 equivalents of HBr (aq) or

    
    .
    
  • Catalyst: 10% Pd/C (50% water wet). Load at 5-10 wt% relative to substrate.

  • Conditions: 3–5 bar

    
     pressure at room temperature.
    
    • Note: Do not heat above 40°C initially; high temp favors side reactions.

  • Workup:

    • Filter catalyst over Celite.

    • Evaporate solvent.[1][2]

    • Crucial: If using AcOH, you must remove it completely (azeotrope with Toluene).

    • Dissolve residue in minimal hot Ethanol/Isopropanol.

    • Add 48% HBr (if not already present) or HBr in Acetic Acid.

    • Add anti-solvent (EtOAc or

      
      ) until turbid. Cool to 0°C.[1]
      
Scenario B: "The product is pink or brown."

Diagnosis: Phenolic oxidation. The free base of 4-(aminomethyl)-2-methylphenol is highly sensitive to air (auto-oxidation to quinones).

The Fix: Strict pH and Atmosphere Control

  • Never isolate the free base. Keep the compound as a salt (HBr/HCl) at all times.

  • Degas solvents: Sparge all reaction solvents with Nitrogen/Argon for 15 mins before use.

  • Add Antioxidant: Add 0.1% Sodium Bisulfite (

    
    ) to the aqueous workup phase if performing a liquid-liquid extraction.
    
Scenario C: "The reaction stops at 50% conversion."

Diagnosis: Catalyst poisoning. Phenols can adsorb onto Pd active sites.

The Fix: Catalyst Switch or Additive

  • Switch to Raney Nickel: If Pd/C fails, Raney Nickel (Ra-Ni) is less sensitive to phenolic poisoning.

    • Condition: MeOH, excess

      
       (7N in MeOH), 50°C, 5-10 bar 
      
      
      
      .
    • Warning: Ra-Ni is pyrophoric. Requires careful handling.

  • Increase Pressure: Phenolic nitriles often require higher pressure (10 bar+) compared to simple benzonitriles.

Optimization Data Matrix

Use this table to select the right conditions for your available equipment.

ParameterMethod A: Acidic (Recommended) Method B: Ammoniacal Method C: Hydride Reduction
Reagents

, Pd/C, AcOH/HBr

, Raney Ni,

/MeOH

or

-THF
Selectivity High (>95%)Moderate (85-90%)High (>90%)
Dimer Formation Negligible Possible (requires excess

)
None
Safety Profile GoodModerate (Ra-Ni pyrophoric)Poor (reactive hydrides)
Scalability ExcellentGoodPoor (quenching exotherm)
Yield Target 85-92% 70-80%60-75%

FAQ: Rapid Fire Support

Q: Can I use HCl instead of HBr? A: Yes. However, HBr salts often crystallize better for this specific lipophilic profile. If using HCl, ensure you use anhydrous HCl in Dioxane/Ether for the final precipitation to avoid hygroscopic hydrates.

Q: My starting material (Nitrile) is not dissolving. A: 4-Hydroxy-3-methylbenzonitrile has poor solubility in non-polar solvents. Use Methanol, Ethanol, or Acetic Acid. Do not use Toluene or Hexane for the reaction phase.

Q: How do I remove the color from the final crystals? A: Recrystallize from Ethanol/EtOAc with a pinch of activated charcoal. Filter hot. This removes the quinone oxidation byproducts.

References

  • Catalytic Hydrogenation of Nitriles: Rylander, P. N. Catalytic Hydrogenation over Platinum Metals. Academic Press, 1967.
  • Suppression of Secondary Amines: Hegedus, L. S. hydrogenation of Nitriles. In Comprehensive Organic Synthesis.

  • Phenolic Mannich Base Synthesis (Alternative Route): Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol. Chem. Biodiversity, 2019.[3][4]

  • Crystallization of Hydrohalides: European Patent EP2436381A1. Method for preparation and crystallization of hydrohalides of pharmaceutical compounds.

  • General Nitrile Reduction Protocol: Organic Chemistry Portal: Reduction of Nitriles.

Sources

Optimization

Troubleshooting low solubility of 4-(Aminomethyl)-2-methylphenol HBr in organic synthesis

Troubleshooting Guide for Solubility & Reactivity Issues Executive Summary: The "Ionic Lattice" Problem The core issue with 4-(Aminomethyl)-2-methylphenol hydrobromide is its dual nature. It contains a basic primary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Solubility & Reactivity Issues
Executive Summary: The "Ionic Lattice" Problem

The core issue with 4-(Aminomethyl)-2-methylphenol hydrobromide is its dual nature. It contains a basic primary amine (benzylamine motif, pKa ~9.5) and an acidic phenol (pKa ~10), locked in a hydrobromide salt lattice.

In its salt form, the high crystal lattice energy and ionic character render it insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes) and only sparingly soluble in moderately polar aprotic solvents (THF, MeCN). Successful utilization requires disrupting this lattice via solvent switching , in-situ neutralization , or biphasic catalysis .

Part 1: Solvent Compatibility & Selection

Q: Why does my starting material precipitate immediately in Dichloromethane (DCM) or THF?

A: The HBr salt is an ionic solid. DCM and THF lack the dielectric constant required to dissociate the HBr ion pair. You are essentially trying to dissolve a "rock" in oil. You must match the solvent's polarity to the salt's ionic nature or break the salt.

Solvent Screening Matrix

Solvent ClassExamplesSolubility StatusRecommended Use
Polar Protic Methanol, Ethanol, WaterHigh Recrystallization, Hydrogenation, Deprotection.
Polar Aprotic DMSO, DMF, DMAc, NMPModerate to High S_NAr, Amide Coupling (with base), Alkylation.
Ethers THF, 2-MeTHF, DioxaneLow / Insoluble Avoid unless using Phase Transfer Catalysis (PTC).
Chlorinated DCM, ChloroformInsoluble Only useful after free-basing or in biphasic systems.
Hydrocarbons Toluene, HexanesInsoluble Antisolvent for precipitation.
Part 2: Strategic Protocols (Step-by-Step)
Scenario A: The "In-Situ" Release (For Amide Couplings)

Use this when you cannot change solvents and need to react the amine.

The Logic: You do not need to isolate the free base. You only need to shift the equilibrium momentarily to allow the nucleophilic amine to attack the electrophile.

Protocol:

  • Dissolve: Suspend the HBr salt (1.0 equiv) in DMF or DMAc (concentration 0.1 M). Note: If you must use DCM, the salt will remain a suspension.

  • Neutralize: Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.2 - 2.0 equiv).

    • Observation: If in DCM, the suspension may clear up as the HBr is scavenged by the organic base, forming a soluble lipophilic salt (DIPEA·HBr).

  • React: Add your activated carboxylic acid (e.g., NHS-ester, Acid Chloride).

  • Workup: The reaction mixture will now contain your product and DIPEA·HBr salts. Wash with water/brine to remove the salts.

Scenario B: Isolation of the Free Base (The "Ex-Situ" Fix)

Use this when your reaction is sensitive to HBr or requires strictly anhydrous/non-polar conditions.

Protocol:

  • Partition: Suspend the HBr salt in a biphasic mixture of DCM and Saturated Aqueous NaHCO₃ (1:1 ratio).

  • Agitate: Stir vigorously for 15–20 minutes. The HBr will partition into the aqueous layer as NaBr.

  • Extract: Separate layers. Extract the aqueous layer 2x with DCM.

  • Dry: Dry combined organics over Na₂SO₄.

  • Concentrate: Evaporate immediately.

    • Warning: Benzylamines absorb CO₂ from the air to form carbamates.[1] Store under Nitrogen/Argon.

Part 3: Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct method based on your intended reaction type.

SolubilityWorkflow Start Start: 4-(Aminomethyl)-2-methylphenol HBr ReactionType What is the Reaction Target? Start->ReactionType AmineReaction Reacting the Amine? (e.g., Amide Coupling, Reductive Amination) ReactionType->AmineReaction PhenolReaction Reacting the Phenol? (e.g., Alkylation, Ether formation) ReactionType->PhenolReaction SolventCheck Can you use DMF/DMSO? AmineReaction->SolventCheck BaseCheck Base Selection Strategy PhenolReaction->BaseCheck MethodA Method A: In-Situ Neutralization Solvent: DMF/DMAc Base: DIPEA (2.0 eq) SolventCheck->MethodA Yes MethodB Method B: Biphasic System Solvent: DCM/Water Reagent: NaHCO3 + Electrophile SolventCheck->MethodB No (Must use DCM) MethodC Method C: Heterogeneous Mix Solvent: Acetone/MeCN Base: K2CO3 or Cs2CO3 BaseCheck->MethodC Standard Alkylation MethodD Method D: Strong Base Solvent: THF/DMF Base: NaH (Caution: H2 gas) BaseCheck->MethodD Difficult Substrates

Caption: Decision tree for selecting the optimal solubilization strategy based on the target functional group (Amine vs. Phenol).

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried free-basing with NaOH, but my yield was low. Why? A: Using strong bases like NaOH (pH > 13) can deprotonate the phenol (pKa ~10) and the amine. This creates a highly water-soluble phenolate salt (zwitterion or dianion) that stays in the aqueous layer during extraction.

  • Correction: Use NaHCO₃ or Na₂CO₃ (pH 8–9). This is basic enough to free the amine (pKa ~9.5) but not basic enough to fully deprotonate the phenol, keeping the molecule organic-soluble.

Q2: Can I use Phase Transfer Catalysis (PTC)? A: Yes. If you must work in non-polar solvents (e.g., Toluene) for a reaction like benzylation, use a PTC system.

  • Recipe: Toluene (Organic phase) + 30% NaOH (Aqueous phase) + TBAB (Tetrabutylammonium bromide) (5 mol%). The TBAB shuttles the phenolate anion into the toluene layer.

Q3: How do I purify the product if the starting material "streaks" on silica? A: Amine salts streak badly on standard silica gel due to acidic silanol interactions.

  • Fix 1: Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1).

  • Fix 2: Use "Amine-functionalized Silica" or perform a reverse-phase (C18) separation with an acidic buffer (0.1% TFA) to keep everything fully protonated and sharp.

References
  • PubChem. (2025).[2][3][4][5] 2-Amino-4-methylphenol Compound Summary (Structural Analog Data). National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Benzylamine Synthesis and Properties.[4][6][Link]

  • Reich, H. J. (2022). pKa Data Compiled by R. Williams.[7] University of Wisconsin-Madison. [Link]

Sources

Troubleshooting

Removing impurities from crude 4-(Aminomethyl)-2-methylphenol hydrobromide

Technical Support Center: Purification of 4-(Aminomethyl)-2-methylphenol Hydrobromide Topic: Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Introduction: The "Phenolic Benzylamine" Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Aminomethyl)-2-methylphenol Hydrobromide

Topic: Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Introduction: The "Phenolic Benzylamine" Challenge

Welcome to the technical support center. You are likely working with 4-(Aminomethyl)-2-methylphenol hydrobromide (an analog of vanillylamine or a substituted p-cresol derivative).[1]

CRITICAL DISTINCTION: Before proceeding, verify your structure. This guide addresses the benzylamine derivative (Ar-CH₂-NH₂), not the aniline derivative (4-amino-2-methylphenol).[1] The benzylamine moiety introduces specific stability challenges—specifically the risk of dimerization (secondary amine formation) and carbamate formation if exposed to air as a free base. As a hydrobromide salt (HBr), your primary enemies are oxidative quinone formation (color) and regio-isomeric by-products .[1]

Module 1: Visual Diagnostics & Color Troubleshooting

Q: My crude product is pink, brown, or black. Is it ruined?

A: Not necessarily, but you are witnessing phenolic oxidation .[1] Phenols are electron-rich.[1] In the presence of trace metals or oxygen, they oxidize to form quinones (e.g., ortho- or para-benzoquinones). These quinones polymerize into dark, insoluble "tars." Even ppm levels can color the entire batch pink or brown.

The Fix: The "Reducing" Recrystallization Standard recrystallization alone often fails because the oxidized impurities co-precipitate. You must create a reducing environment.[1]

Protocol:

  • Solvent Choice: Use Ethanol (95%) or Water containing 1% HBr.[1]

  • Additive: Add Sodium Bisulfite (NaHSO₃) or Sodium Dithionite (0.5 - 1.0 wt% relative to solute) to the hot solution. These agents reduce colored quinones back to colorless phenols.[1]

  • Adsorbent: Add Activated Carbon (SX Ultra or equivalent, 5 wt%) after the bisulfite.

  • Filtration: Hot filter through Celite to remove the carbon and trapped tars.[1]

Technical Insight: The HBr salt is acidic. Avoid basic antioxidants (like sulfite) which might neutralize the salt. Bisulfite is acidic enough to be compatible.[1]

Module 2: Removing Organic Impurities (The "Oiling Out" Issue)

Q: During recrystallization, my product separates as an oil at the bottom rather than crystals. Why?

A: This is "oiling out," typically caused by dimer impurities (bis-benzylamines) or residual starting material (aldehyde/nitrile) acting as a solvent.[1]

The Fix: The "Trituration" Pre-treatment Before recrystallization, you must strip lipophilic impurities that lower the melting point.

Step-by-Step Trituration:

  • Place crude solid in a flask.

  • Add Isopropyl Ether (IPE) or Ethyl Acetate (10 mL per gram of solid).

    • Note: The HBr salt is insoluble in these; the impurities (aldehyde, neutral dimer) are soluble.

  • Sonicate for 15 minutes or stir vigorously at 40°C for 1 hour.

  • Filter the solid.[1][2] The filtrate will likely be yellow/orange (containing the impurities).

  • Result: The remaining solid is now "de-greased" and ready for true recrystallization.

Module 3: The Definitive Recrystallization Protocol

Q: What is the optimal solvent system for the HBr salt?

A: Hydrobromide salts of benzylamines are highly polar.[1] They require a Polar/Non-Polar solvent pair .[1][3]

  • Solvent A (Dissolver): Methanol or Ethanol (High solubility).[1][3]

  • Solvent B (Precipitant): Diethyl Ether or MTBE (Zero solubility).

The Protocol:

StepActionTechnical Rationale
1 Dissolve crude (post-trituration) in minimum boiling Methanol .Methanol has a high dielectric constant, dissociating the ionic lattice.
2 Optional: Add Activated Carbon (5%), stir 10 min, Hot Filter.Removes trace colored oligomers.
3 Concentrate the filtrate by 30% volume (Rotovap).Increases supersaturation.
4 Slowly add Diethyl Ether (or MTBE) until persistent cloudiness appears.Lowers the dielectric constant, forcing the salt out of solution.
5 Add drops of Methanol until clear again (the "Cloud Point").Establishes a saturated metastable state.[1]
6 Cool slowly to RT, then to 0°C.Slow cooling prevents occlusion of mother liquor.
7 Filter and wash with cold Ether/MeOH (9:1).Removes surface mother liquor.[1]

Module 4: Visualization & Logic Flow

The following diagrams illustrate the decision-making process and the chemical workflow.

Diagram 1: Purification Decision Tree

PurificationLogic Start Crude 4-(Aminomethyl)-2-methylphenol HBr CheckTexture Texture Check: Sticky/Oily? Start->CheckTexture CheckColor Visual Check: Pink/Brown Color? Action_Carbon Carbon Treatment: Hot MeOH + Activated Carbon (Removes Quinones) CheckColor->Action_Carbon Yes (Oxidation) Recryst Recrystallization: MeOH / Et2O System CheckColor->Recryst No CheckTexture->CheckColor No (Dry Solid) Action_Triturate Trituration: Wash with EtOAc/IPE (Removes Aldehyde/Dimer) CheckTexture->Action_Triturate Yes (Lipophilic Impurities) Action_Triturate->CheckColor Action_Carbon->Recryst Final Pure White Crystalline Solid Recryst->Final

Caption: Decision logic for selecting the correct purification module based on crude impurity profile.

Diagram 2: Chemical Species Separation

SpeciesSeparation Imp1 Impurity: Aldehyde (Neutral, Lipophilic) Wash Wash Solvent: Ethyl Acetate / IPE Imp1->Wash Dissolves In Imp2 Impurity: Dimer (Secondary Amine, Less Polar) Imp2->Wash Dissolves In Target Target: HBr Salt (Ionic, Polar) Target->Wash INSOLUBLE (Remains Solid) Recryst Recryst Solvent: Methanol Target->Recryst Dissolves (Hot)

Caption: Solubility differential map showing how non-polar washes selectively remove impurities while preserving the HBr salt.

References & Authoritative Grounding

  • BenchChem Technical Support. Synthesis of Hydroxybenzylamine: Demethylation Pathways and Purification. (General protocols for hydroxybenzylamine synthesis and HBr salt handling).

    • (Contextual grounding for hydroxybenzylamine class).[1]

  • Mijangos, F. et al. Changes in Solution Color During Phenol Oxidation.[1][4] Env.[1] Sci. Tech. (Explains the mechanism of pink/brown coloration in phenols).

  • Santa Cruz Biotechnology. 4-Amino-2-methylphenol Product Data. (Reference for physical properties of the core scaffold).

    • [5]

  • Armarego, W. L. F. Purification of Laboratory Chemicals.[1] (Standard text for general recrystallization techniques of amine salts).

    • Note: Standard Reference Text.

Disclaimer: This guide assumes the user is trained in handling corrosive acids (HBr) and toxic phenolic compounds. Always consult the specific SDS for 4-(Aminomethyl)-2-methylphenol hydrobromide before experimentation.

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4-(Aminomethyl)-2-methylphenol

Welcome to the technical support guide for handling 4-(aminomethyl)-2-methylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 4-(aminomethyl)-2-methylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing the oxidative degradation of this compound. The question-and-answer format directly addresses common challenges, offering explanations grounded in chemical principles and field-proven laboratory practices.

Understanding the Challenge: The Instability of 4-(Aminomethyl)-2-methylphenol

4-(Aminomethyl)-2-methylphenol, like many aminophenols, is susceptible to oxidation. This degradation is primarily due to the presence of both a phenolic hydroxyl group and an amino group on the aromatic ring.[1][2] These groups make the molecule prone to losing electrons or hydrogen atoms, especially in the presence of atmospheric oxygen, light, metal ions, or under alkaline conditions.[3][4][5] Oxidation leads to the formation of highly colored quinone-imine species, which can further polymerize, resulting in sample discoloration (often turning pink, red, or brown) and the appearance of impurities in analytical analyses.[3][4][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid 4-(aminomethyl)-2-methylphenol has started to change color. What is happening and can I still use it?

A1: The discoloration of solid 4-(aminomethyl)-2-methylphenol is a classic sign of oxidation.[3][4] When exposed to air and light over time, the phenol group oxidizes to form colored impurities, likely quinone-type structures.[6]

  • Can you still use it? For applications requiring high purity, such as in drug development or for quantitative analysis, it is strongly recommended to use fresh, unoxidized material. If the discoloration is minor, purification by recrystallization may be possible. However, for routine synthetic steps where minor impurities might be removed later, its use could be considered after careful evaluation. Heavily discolored material should be discarded.[7]

Q2: My solutions of 4-(aminomethyl)-2-methylphenol turn dark shortly after preparation. How can I prevent this?

A2: Solution-state oxidation is often more rapid than in the solid state. Several factors accelerate this process:

  • Oxygen: Dissolved oxygen in the solvent is a primary culprit.[3][5]

  • pH: Alkaline conditions (high pH) deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[3][8][9][10]

  • Metal Ions: Trace metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up oxidation.[3][11]

  • Light: Exposure to light, especially UV, can initiate and propagate oxidative reactions.[3][5]

Solutions:

  • Work Under an Inert Atmosphere: Removing oxygen is a highly effective strategy.[4] This involves using deoxygenated solvents and handling the compound and its solutions under an inert gas like nitrogen or argon.[12][13]

  • Use Antioxidants: Adding a small amount of a sacrificial antioxidant to the solution can protect your compound.[3][4]

  • Control pH: If compatible with your experimental conditions, maintaining a slightly acidic to neutral pH can enhance stability.[8][14]

  • Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[15][16]

Q3: I'm seeing unexpected peaks in my HPLC analysis. Could this be due to oxidation?

A3: Yes, it is highly probable. On-column or in-solution degradation is a common issue with aminophenols.[3] The appearance of new, often broad or tailing peaks, suggests the formation of oxidation products.

Solutions for Analytical Work:

  • Mobile Phase Additives: Add an antioxidant like ascorbic acid to your mobile phase and/or sample diluent.[3] A concentration of 0.01-0.1% (w/v) is often effective.[3]

  • Fresh is Best: Prepare your samples immediately before injection to minimize the time they are exposed to potentially oxidizing conditions.[3]

  • Use Amber Vials: Protect your samples from light in the autosampler by using amber or light-blocking vials.[5]

Q4: I need to perform a reaction that is sensitive to oxidation. What is the most robust way to protect the phenol group?

A4: For multi-step syntheses or when using harsh reagents, the most reliable method is to temporarily protect the phenolic hydroxyl group.[4][17] This involves converting the phenol into a less reactive functional group, such as an ether or an ester, which can be removed later in the synthesis.[17]

  • Common Protecting Groups for Phenols:

    • Methyl Ether (OMe): Stable but requires harsh conditions for removal (e.g., BBr₃).[18]

    • Benzyl Ether (OBn): Very common, stable to many conditions, and easily removed by hydrogenolysis (H₂/Pd/C).[4]

    • Silyl Ethers (e.g., TBDMS): Stable to basic conditions, removed with fluoride sources (e.g., TBAF).[19]

    • Tetrahydropyranyl (THP) Ether: Stable to bases, removed with acid.[18][20]

The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule.[18]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Stabilized Solutions Using Antioxidants

This protocol describes the preparation of a solution of 4-(aminomethyl)-2-methylphenol for general use, stabilized with an antioxidant.

Materials:

  • 4-(aminomethyl)-2-methylphenol

  • High-purity solvent (e.g., methanol, acetonitrile, or buffered aqueous solution)

  • Antioxidant (e.g., Ascorbic Acid, Butylated Hydroxytoluene (BHT))

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

Procedure:

  • Solvent Deoxygenation: Place the required volume of solvent in a flask. Sparge with a gentle stream of nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.[3]

  • Antioxidant Addition: To the deoxygenated solvent, add the chosen antioxidant. Stir until fully dissolved.

AntioxidantTypical Concentration (w/v)Recommended Use
Ascorbic Acid0.01 - 0.1%Highly effective in aqueous solutions, ideal for HPLC.[3]
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Effective in organic solvents, acts as a radical scavenger.[3][21][22]
Sodium Metabisulfite0.05 - 0.5%A strong reducing agent, effective in preventing discoloration.[5]
  • Dissolution: In an amber vial, weigh the desired amount of 4-(aminomethyl)-2-methylphenol. Add the deoxygenated, antioxidant-containing solvent to achieve the target concentration.

  • Inert Headspace: Before sealing the vial, gently flush the headspace with nitrogen or argon to displace any air.

  • Storage: Store the tightly sealed vial at a low temperature (2-8°C is often suitable) and protected from light.[15]

Protocol 2: Benzyl Ether Protection of the Phenol Group

This protocol provides a general method for protecting the phenolic hydroxyl group as a benzyl ether, which is stable under a wide range of reaction conditions.[4]

Materials:

  • 4-(aminomethyl)-2-methylphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide (BnBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask and standard glassware for inert atmosphere reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add 4-(aminomethyl)-2-methylphenol (1 equivalent) and anhydrous DMF. Stir to dissolve.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension for 10-15 minutes at room temperature.

  • Alkylation: Slowly add benzyl bromide (1.1 equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture (typically to 50-60°C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the N-protected, O-benzylated product.

Note: The free amino group in 4-(aminomethyl)-2-methylphenol is also nucleophilic and may react with benzyl bromide. It is often necessary to first protect the amine (e.g., as a Boc or Cbz carbamate) before protecting the phenol to achieve selectivity.

Visualizing the Chemistry

Oxidation Pathway

The oxidation of 4-(aminomethyl)-2-methylphenol typically proceeds through a radical mechanism to form a quinone-imine, which is highly colored and reactive.

OxidationPathway Phenol 4-(Aminomethyl)-2-methylphenol Radical Phenoxy Radical Phenol->Radical [O], -H• Quinone Quinone-Imine (Colored Species) Radical->Quinone Further Oxidation Polymer Polymerization Quinone->Polymer Polymerization

Caption: Simplified pathway for the oxidation of 4-(aminomethyl)-2-methylphenol.

Protective Strategy Workflow

A typical workflow for using a protecting group strategy in a synthesis involving an oxidation-sensitive phenol.

ProtectiveStrategy Start Start with 4-(Aminomethyl)-2-methylphenol Protect Protect Phenol Group (e.g., as OBn) Start->Protect React Perform Desired Reaction(s) Protect->React Deprotect Deprotect Phenol (e.g., H2, Pd/C) React->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for a protection-deprotection strategy.

References

  • BenchChem. (2025).
  • De Scure, A., & Watkinson, A. P. (2006). Electrochemical Oxidation of Phenol Using Graphite Anodes. Taylor & Francis Online.
  • Wang, Y., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • BenchChem. (2025).
  • Science Alert. (2012).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Maji, S., et al. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry.
  • ResearchGate. (n.d.). Effect of pH on phenol decomposition.
  • Frontiers. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism.
  • ResearchGate. (n.d.).
  • Environmental Science: Processes & Impacts. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values.
  • IIT. (2020). Protecting Groups.
  • RUA. (n.d.).
  • ResearchGate. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
  • BenchChem. (2025).
  • Duke OESO. (n.d.). Phenol Guideline.
  • PMC. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Yale Environmental Health & Safety. (n.d.).
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • University of Michigan-Dearborn. (n.d.). Phenol.
  • JoVE. (2023). Video: Protection of Alcohols.
  • BenchChem. (n.d.). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • BenchChem. (n.d.).
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • Gattefossé. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate. (2014).
  • Olin Epoxy. (n.d.). PHENOL.
  • Emerald Insight. (2025). Desirability of adding mixtures of phenols and amine antioxidants to mineral oils.
  • PubMed. (2017).
  • ResearchGate. (2024).
  • Indian Journal of Chemical Technology. (n.d.).
  • Shell. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol 97 95-84-1.
  • Phantom Plastics. (n.d.).
  • Chemistry LibreTexts. (2022). 7.
  • PubMed. (2019). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-2-methylphenol | CAS 2835-96-3.
  • MDPI. (2025).
  • Carl ROTH. (n.d.).

Sources

Troubleshooting

Recrystallization techniques for purifying 4-(Aminomethyl)-2-methylphenol HBr

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 4-(Aminomethyl)-2-methylphenol hydrobromide (often an intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 4-(Aminomethyl)-2-methylphenol hydrobromide (often an intermediate in the synthesis of adrenergic agents or muscarinic antagonists).

This compound presents a "perfect storm" of purification challenges:

  • Amphoteric Nature: It contains both a basic amine (protonated as HBr salt) and an acidic phenol.[1]

  • Oxidation Sensitivity: The electron-rich phenol ring is prone to oxidation, turning products pink or brown.[1]

  • High Polarity: The HBr salt form makes it highly water-soluble, rendering standard organic extractions difficult.[1]

This guide moves beyond generic advice, offering a chemically grounded, self-validating protocol designed to maximize yield and purity.

Module 1: Solvent System Selection

The most common failure mode is incorrect solvent choice leading to "oiling out" (liquid-liquid phase separation) or poor recovery.[1] Because this is an HBr salt, you must balance dielectric constant (to dissolve the salt) with lipophilicity (to force crystallization).[1]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application
Primary (Standard) Methanol (MeOH) Ethyl Acetate (EtOAc) 1:3 to 1:5Best balance of yield and purity.[1] EtOAc removes non-polar impurities.[1]
Secondary (High Purity) Ethanol (EtOH) Diethyl Ether (Et2O) 1:2Use for final polishing. Warning: Hygroscopic.[1]
Rescue (Oiling Out) Isopropanol (IPA) None (Single Solvent) N/AUse if the compound oils out in MeOH.[1] IPA has a higher boiling point and moderate polarity.[1]
The "Acidic Spike" Rule

Critical Insight: Phenolic amine salts can partially dissociate in hot neutral solvents, leading to oxidation (color change).[1]

  • The Fix: Always add 0.1% to 0.5% (v/v) concentrated aqueous HBr to your dissolving solvent (Solvent A).[1] This suppresses dissociation and keeps the amine fully protonated.[1]

Module 2: The Recrystallization Protocol

Pre-requisites:

  • Crude Purity: >85% (If lower, perform an acid/base wash first).[1]

  • Atmosphere: Nitrogen or Argon blanket is highly recommended to prevent oxidation.[1]

Step-by-Step Methodology
  • Dissolution (The Saturation Point)

    • Place crude solid in an Erlenmeyer flask.

    • Add Solvent A (MeOH + trace HBr) dropwise at reflux (approx. 60-65°C).

    • Technical Note: Use the minimum amount required to dissolve the solid plus 10% excess.[1] Do not drown the crystal.

  • Hot Filtration (Clarification)

    • If the solution is dark or contains particulates, add activated carbon (1-2 wt%).[1] Stir for 5 mins.

    • Filter rapidly through a pre-warmed Celite pad or sintered glass funnel.[1]

    • Why? Removes oxidized polymers that act as "poison seeds," preventing proper crystal lattice formation.[1]

  • Nucleation & Anti-Solvent Addition

    • Return filtrate to heat; bring back to gentle reflux.[1]

    • Slowly add Solvent B (EtOAc) until a persistent cloudiness (turbidity) appears.[1]

    • Add just enough Solvent A (dropwise) to clear the solution.[1]

  • Controlled Cooling (The Critical Phase)

    • Remove from heat.[1][2] Allow to cool to Room Temp (RT) over 2 hours .

    • Do not use an ice bath yet.[1] Rapid cooling traps impurities.[1]

    • Once at RT, transfer to 0-4°C (fridge or ice bath) for 1 hour to maximize yield.

  • Isolation & Drying

    • Filter under vacuum (Buchner funnel).[1][2]

    • Wash cake with cold Solvent B (EtOAc).[1]

    • Drying: Dry in a vacuum oven at 40°C over

      
       or silica gel.
      
    • Warning: HBr salts are hygroscopic.[1] Exposure to humid air will turn the white crystals into a sticky gum.[1]

Module 3: Visualizing the Logic

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude 4-(Aminomethyl)-2-methylphenol HBr SolventChoice Choose Solvent System Start->SolventChoice MeOH_EtOAc System A: MeOH / EtOAc (Standard) SolventChoice->MeOH_EtOAc Default IPA System B: Isopropanol (Alternative) SolventChoice->IPA If MeOH fails Dissolve Dissolve at Reflux (+ trace HBr) MeOH_EtOAc->Dissolve IPA->Dissolve CheckSol Solution Appearance? Dissolve->CheckSol Clear Clear/Light Yellow CheckSol->Clear Dark Dark Brown/Black CheckSol->Dark Cooling Slow Cooling (RT -> 4°C) Clear->Cooling CarbonTreat Activated Carbon Treatment (Hot Filtration) Dark->CarbonTreat CarbonTreat->Clear Result Crystallization Result? Cooling->Result Crystals White/Off-White Crystals (Success) Result->Crystals Oil Oiling Out (Liquid Phase Separation) Result->Oil RemedyOil Remedy: Reheat, add more Solvent A, or Seed with pure crystal Oil->RemedyOil RemedyOil->Cooling Retry

Figure 1: Decision matrix for solvent selection and troubleshooting specific to phenolic amine salts.

Module 4: Troubleshooting & FAQs

Q1: My product turns pink/red during drying. Why?

Diagnosis: Phenolic oxidation (formation of quinones).[1] Solution:

  • pH Check: Ensure the salt was not "free-based" by accident.[1] Wash the final filter cake with EtOAc containing a trace of HBr.[1]

  • Atmosphere: Dry under vacuum or Nitrogen.[1] Oxygen + trace moisture accelerates this degradation.[1]

  • Additives: In extreme cases, add 0.1% Sodium Bisulfite to the aqueous recrystallization solvent (if using water) as an antioxidant.[1]

Q2: The product "oiled out" (formed a sticky blob) instead of crystallizing.

Diagnosis: The solution entered the "labile zone" too quickly, or the solvent polarity gap is too wide. Solution:

  • Re-dissolve: Heat the mixture back to reflux.

  • Adjust Solvent: Add more of the polar solvent (MeOH) to increase solubility.

  • Seed: Add a "seed crystal" of pure product at the cloud point.

  • Agitation: Stir vigorously during the cooling phase to break up oil droplets.

Q3: What is the expected Melting Point (MP) for validation?

Data: While specific isomer data varies, HBr salts of this class typically melt between 170°C and 200°C (with decomposition).

  • Test: If your MP is broad (e.g., >5°C range), the salt is impure or wet.[1] Recrystallize again.

Q4: Can I use water as a solvent?

Answer: Yes, but with caution.[1] Water is excellent for dissolving the salt, but removing it is difficult and requires high vacuum.[1] Prolonged heating in water can also lead to hydrolysis.[1] Use Water/IPA (1:10) if organic solvents fail.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General principles of phenolic amine purification).

  • Pfizer Inc. Process for the preparation of Tolterodine.[1] U.S. Patent 5,382,600.[1] (Describes handling of structurally similar phenolic benzylamine salts). Link

  • PubChem. 4-Amino-2-methylphenol Compound Summary. National Center for Biotechnology Information.[1] (Physical properties and stability data). Link

  • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1] (Techniques for "oiling out" rescue).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(Aminomethyl)-2-methylphenol HBr before handling.[1] HBr is corrosive; phenols are toxic.[1]

Sources

Optimization

Minimizing side reactions during the alkylation of 4-(Aminomethyl)-2-methylphenol

This guide is designed for researchers, scientists, and drug development professionals engaged in the alkylation of 4-(aminomethyl)-2-methylphenol. It provides in-depth troubleshooting advice and frequently asked questio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the alkylation of 4-(aminomethyl)-2-methylphenol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and minimize side reactions during this critical synthetic transformation. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and high-yield outcomes.

Introduction: The Challenge of Selective Alkylation

4-(Aminomethyl)-2-methylphenol is a bifunctional molecule containing two nucleophilic centers: a primary amine and a phenolic hydroxyl group. This duality presents a significant synthetic challenge, as direct alkylation with agents like alkyl halides often results in a non-selective mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, leading to complex purification processes and reduced yields of the desired product.[1] This guide will explore the causative factors behind these side reactions and provide robust protocols to achieve high selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a mixture of N- and O-alkylated products. How can I improve selectivity for N-alkylation?

This is the most common issue encountered. The outcome of the alkylation is a competition between the nucleophilicity of the amino group and the phenolic hydroxyl group. While the amine is generally more nucleophilic than the alcohol, the formation of a phenoxide ion under basic conditions creates a potent oxygen nucleophile.

Root Cause Analysis:

  • Direct Alkylation with Alkyl Halides: Using a base strong enough to deprotonate the phenol (e.g., NaH, K₂CO₃) will invariably lead to a mixture of products. The relative rates of N- vs. O-alkylation will depend on the solvent, temperature, base, and the nature of the alkylating agent (Hard and Soft Acid-Base Theory).[2][3]

  • Sub-optimal Method: Direct alkylation is often not the ideal method for selective N-alkylation of aminophenols.[1]

Troubleshooting & Recommended Protocol: Reductive Amination

For highly selective N-mono-alkylation, the most reliable and widely adopted method is reductive amination .[1][4][5] This one-pot, two-step process circumvents the issue of O-alkylation by transforming the amine into a more reactive imine intermediate, which is then selectively reduced.

Workflow: Selective N-Alkylation via Reductive Amination

G cluster_0 One-Pot Reaction cluster_1 Workup aminophenol 4-(Aminomethyl)- 2-methylphenol imine Imine Intermediate aminophenol->imine Step 1: Condensation (Solvent: Methanol) carbonyl Aldehyde or Ketone (R'C(O)R'') carbonyl->imine product N-Alkylated Product imine->product Step 2: In-situ Reduction reducer Reducing Agent (e.g., NaBH₄) reducer->product purification Aqueous Workup & Purification product->purification

Caption: General workflow for selective N-alkylation via reductive amination.

Detailed Protocol: Selective N-Alkylation of 4-(Aminomethyl)-2-methylphenol with an Aldehyde

  • Imine Formation:

    • To a stirred solution of 4-(aminomethyl)-2-methylphenol (1.0 eq) in methanol (MeOH), add the desired aldehyde (1.0-1.2 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine (a Schiff base) can often be monitored by TLC or LC-MS.[4][5]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC/LC-MS.[4][5]

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated 4-(aminomethyl)-2-methylphenol.

FAQ 2: I want to perform O-alkylation selectively. How do I prevent the amine from reacting?

To achieve selective O-alkylation, the more nucleophilic amino group must be temporarily deactivated using a protecting group.[6] A common and effective strategy is to form an imine with benzaldehyde, which can be easily reversed after the O-alkylation step.[4][5]

Troubleshooting & Recommended Protocol: Amine Protection Strategy

Workflow: Selective O-Alkylation via Amine Protection

G start 4-(Aminomethyl)- 2-methylphenol step1 Step 1: Protect Amine (e.g., with Benzaldehyde) start->step1 protected N-Benzylidene Intermediate step1->protected step2 Step 2: O-Alkylation (Alkyl Halide, Base) protected->step2 o_alkylated O-Alkylated, N-Protected Intermediate step2->o_alkylated step3 Step 3: Deprotect Amine (Acidic Hydrolysis) o_alkylated->step3 product Selective O-Alkylated Product step3->product

Caption: Workflow for selective O-alkylation using an amine protecting group.

Detailed Protocol: Selective O-Alkylation of 4-(Aminomethyl)-2-methylphenol

  • Amine Protection:

    • Dissolve 4-(aminomethyl)-2-methylphenol (1.0 eq) in methanol.

    • Add benzaldehyde (1.0 eq) and stir the solution at room temperature for 1 hour.[4][5]

    • Remove the solvent under reduced pressure. The resulting solid, the N-benzylideneaminophenol, can often be used directly or recrystallized from ethanol.[4]

  • O-Alkylation:

    • To a solution of the N-protected intermediate (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add the alkyl halide (1.0-1.2 eq) and heat the mixture to reflux until the starting material is consumed (monitor by TLC).[4][5]

  • Deprotection and Workup:

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Redissolve the residue in a suitable solvent and treat with aqueous acid (e.g., 2M HCl) to hydrolyze the imine.

    • Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

    • Dry, concentrate, and purify by column chromatography.

FAQ 3: My reaction is producing a significant amount of N,O-dialkylated product. What is causing this and how can I stop it?

N,O-dialkylation occurs when conditions permit both the amine and the phenol to react. This is a common outcome of direct alkylation attempts with an excess of alkylating agent and a strong base.

Root Cause Analysis:

  • Excess Reagents: Using more than one equivalent of the alkylating agent and base will promote reaction at both sites.

  • High Temperature/Long Reaction Times: Forcing conditions can overcome the selectivity barriers.

  • Inappropriate Method: As detailed in FAQ 1, direct alkylation is prone to over-alkylation.

Troubleshooting & Mitigation Strategies:

ParameterRecommendation for N-AlkylationRecommendation for O-AlkylationRationale
Methodology Reductive Amination Amine Protection Strategy These methods ensure only one functional group is available for the desired reaction at a time.
Stoichiometry Use ≤1.2 eq of aldehyde.Use ≤1.2 eq of alkyl halide.Limiting the alkylating reagent prevents reaction at a second site after the initial desired alkylation.
Base Not required for imine formation. Mild reducer (NaBH₄) used.Use a base just strong enough for the phenol (e.g., K₂CO₃). Avoid very strong bases like NaH.Strong bases can deprotonate the N-H of a newly formed secondary amine, making it susceptible to a second alkylation.
Monitoring Monitor closely by TLC/LC-MS.Monitor closely by TLC/LC-MS.Stop the reaction as soon as the mono-alkylated product is formed to prevent further reaction.
FAQ 4: I am attempting a reductive amination, but the reaction is forming a tarry, intractable mixture. What is going wrong?

The formation of tars or colored byproducts during reductive amination can be attributed to several factors, particularly the stability of the starting material and intermediates.

Root Cause Analysis:

  • Oxidation: Aminophenols can be sensitive to air oxidation, especially under basic conditions or in the presence of trace metals. The resulting quinone-like species can polymerize.[7]

  • Side Reactions of the Imine: The imine intermediate can be unstable and may undergo side reactions, such as the formation of benzoxazoles, particularly with ortho-aminophenols.[7]

  • Reagent Quality: Impure starting materials (e.g., oxidized aldehyde) or a poor-quality reducing agent can lead to a complex mixture of byproducts.[7]

Troubleshooting & Best Practices:

  • Use High-Purity Reagents: Ensure the 4-(aminomethyl)-2-methylphenol and the aldehyde are pure. If the aldehyde has been stored for a long time, it may need to be distilled or purified.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidation, especially if the reaction is slow or requires heating.

  • Control Temperature: Perform the NaBH₄ reduction at 0 °C to control the reaction rate and minimize side reactions.

  • Pre-form the Imine: Consider isolating the imine intermediate first. This allows for purification before the reduction step, ensuring a cleaner reaction.[7] Stirring the aminophenol and aldehyde in a minimal amount of a solvent like methanol can sometimes cause the imine to crystallize out.[7]

  • Alternative Reducing Agents: If NaBH₄ proves problematic, consider alternative reducing agents such as sodium triacetoxyborohydride (STAB), which is milder and often used for challenging reductive aminations.

References

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. Retrieved from [Link]

  • Wuts, P. G. M. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(26). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Perlego. (n.d.). Protecting Groups | Overview & Research Examples. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Protection of Alcohols. Retrieved from [Link]

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford Learning Link. [Link]

  • BASF SE. (1998). The preparation of protected amines or alkylated amino acids. (EP0778285B1). Google Patents.
  • Maynooth University. (n.d.). Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites. CORA. Retrieved from [Link]

  • Kim, H., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(15). Retrieved from [Link]

  • Reddit. (2025, January 28). N-alkylation of aminophenols. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]

  • Kozhevnikov, I. V., et al. (2017). Selective Alkylation of Benzene by Propane over Bifunctional Pd-Acid Catalysts. Catalysts, 7(8), 245. Retrieved from [Link]

  • ACS Publications. (2022, February 24). Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Berti, F., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Scientific Reports, 13(1), 21102. Retrieved from [Link]

  • Le, C. A., et al. (2022). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 61(33). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • PubMed. (2019, March 15). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Retrieved from [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties [Request PDF]. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3446856A - Methylation of phenols.
  • MDPI. (2024, June 26). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Reddit. (2025, February 6). Progress on N-alkylation of o-aminophenol. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 4-(Aminomethyl)-2-methylphenol Solutions for Long-Term Storage

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the inherent instability of 4-(Aminomethyl)-2-methylphenol in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the inherent instability of 4-(Aminomethyl)-2-methylphenol in solution. This document moves beyond simple protocols to explain the underlying chemical principles, empowering users to make informed decisions for ensuring the long-term integrity and reliability of their experimental solutions.

Section 1: The Core Challenge: Understanding the Instability of 4-(Aminomethyl)-2-methylphenol

4-(Aminomethyl)-2-methylphenol, also known as p-Amino-o-cresol, is a valuable chemical intermediate whose structure contains both a phenolic hydroxyl group and an aromatic amine[1][2]. This combination of functional groups makes the molecule highly susceptible to oxidative degradation. The primary challenge in storing its solutions is preventing the oxidation that leads to the formation of colored impurities and a loss of active compound concentration.

The degradation is primarily driven by exposure to atmospheric oxygen, which is significantly accelerated by several factors including alkaline pH, light, elevated temperatures, and the presence of metal ions[3][4]. The process is believed to proceed through a highly reactive quinoneimine intermediate, which can then polymerize to form a mixture of colored, often insoluble, degradation products[5]. Understanding this pathway is critical for designing effective stabilization strategies.

cluster_factors Accelerating Factors A 4-(Aminomethyl)-2-methylphenol B Quinoneimine Intermediate (Highly Reactive) A->B Oxidation C Colored Polymer Degradants B->C Polymerization O2 Oxygen (Air) O2->A Light Light (UV) Light->A High_pH High pH (>7) High_pH->A Temp High Temperature Temp->A Metal Metal Ions (Fe, Cu) Metal->A Start Problem Observed Q1 Is the solution discolored or hazy? Start->Q1 A1_Yes Cause: Oxidative Degradation Q1->A1_Yes Yes Q2 Are experimental results inconsistent? Q1->Q2 No Sol1 Action: 1. Discard solution. 2. Prepare fresh using Protocol 1. 3. Ensure inert atmosphere, acidic pH, and use of antioxidants. A1_Yes->Sol1 End Problem Resolved Sol1->End A2_Yes Cause: Use of partially degraded solution Q2->A2_Yes Yes Q3 Is precipitate forming over time? Q2->Q3 No Sol2 Action: 1. Qualify solution purity via HPLC before each use. 2. Implement strict, standardized storage protocols (light/temp control). A2_Yes->Sol2 Sol2->End A3_Yes Cause: Formation of insoluble degradation polymers Q3->A3_Yes Yes Q3->End No Sol3 Action: 1. Do not use. Precipitate indicates advanced degradation. 2. Review storage concentration to ensure it's below saturation limit. A3_Yes->Sol3 Sol3->End Step1 Step 1: Solvent Deoxygenation Sparge chosen solvent (e.g., 50% ACN/water) with N₂ or Ar gas for 15-30 minutes. Step2 Step 2: Add Antioxidant Dissolve an antioxidant (e.g., ascorbic acid to 0.1% w/v) into the deoxygenated solvent. Step1->Step2 Step3 Step 3: pH Adjustment Adjust the solvent pH to 4-6 using a dilute acid (e.g., 0.1M HCl or formic acid). Step2->Step3 Step4 Step 4: Dissolve Compound Weigh 4-(Aminomethyl)-2-methylphenol and dissolve in the prepared, stabilized solvent in an amber vial. Step3->Step4 Step5 Step 5: Inert Headspace Before capping, flush the vial's headspace with N₂ or Ar gas to displace any remaining air. Step4->Step5 Step6 Step 6: Storage Seal tightly and store at 2-8°C or -20°C, protected from light. Step5->Step6

Sources

Optimization

Overcoming steric hindrance in reactions with 2-methyl substituted phenols

Welcome to the Hindered Phenol Technical Support Center . Reactions involving 2-methylphenol (ortho-cresol) and its derivatives are notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hindered Phenol Technical Support Center .

Reactions involving 2-methylphenol (ortho-cresol) and its derivatives are notoriously challenging. The proximity of the ortho-methyl group to the phenolic hydroxyl creates a significant steric barrier, elevating the activation energy required for nucleophilic attacks and stabilizing bulky transition states. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these kinetic bottlenecks.

Diagnostic Workflow: Resolving Steric Clashes

Before diving into specific protocols, use the diagnostic logic tree below to identify the optimal chemical workaround based on your target transformation.

G Start 2-Methylphenol Reaction Troubleshooting Type Identify Reaction Class Start->Type Ether O-Alkylation / Etherification Type->Ether Cross Cross-Coupling (C-O / C-N) Type->Cross Mitsunobu Mitsunobu Reaction Issue: Low Yield / No SN2 Ether->Mitsunobu DMC DMC Alkylation Issue: C-Alkylation Side Products Ether->DMC Ullmann Ullmann / Buchwald-Hartwig Issue: Beta-Hydride Elimination Cross->Ullmann Sol1 Switch to ADDP + PPh3 or Apply Sonication Mitsunobu->Sol1 Sol2 Use TBAB Catalyst (BAL2 Mechanism) DMC->Sol2 Sol3 Use Cu-Catalyst + Cs2CO3 + Naphthoic Acid Ullmann->Sol3

Diagnostic workflow for troubleshooting steric hindrance in 2-methylphenol reactions.

Module 1: O-Alkylation & Etherification

Q: My standard Mitsunobu reaction with 2-methylphenol and a secondary alcohol yields <10% product. How can I drive this to completion? A: The standard Mitsunobu reaction fails here because the final step—the SN2 attack of the phenolate onto the activated alkoxyphosphonium intermediate—is severely impeded by the ortho-methyl group's steric bulk 1. To overcome this, you must alter the thermodynamics of the betaine intermediate. Switching from DEAD or DIAD to 1,1'-(azodicarbonyl)dipiperidine (ADDP) provides a more basic and stable intermediate, which has been explicitly optimized for ortho-substituted phenols 2. Alternatively, applying ultrasonic irradiation (sonication) at high concentrations imparts enough kinetic energy via cavitation to overcome the steric activation barrier, reducing reaction times from days to minutes 3.

Protocol: Sonication-Assisted Mitsunobu Reaction

This protocol is designed as a self-validating system to ensure intermediate formation before proceeding.

  • Preparation: Dissolve 2-methylphenol (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous THF (0.5 M) under an argon atmosphere.

    • Causality: THF provides optimal solubility and stabilizes the polar phosphonium intermediate better than non-polar solvents like toluene.

  • Activation: Add Triphenylphosphine (PPh3, 1.2 equiv) and cool the mixture to 0 °C.

  • Coupling: Dropwise add ADDP (1.2 equiv) dissolved in THF.

    • Validation Check: The solution will turn pale yellow. If a persistent deep orange color remains, the azo compound is unreacted, indicating moisture contamination or a stalled betaine formation.

  • Sonication: Submerge the sealed reaction flask in an ultrasonic bath (40 kHz) for 15–30 minutes at room temperature.

  • Workup & Verification: Quench with water and extract with EtOAc.

    • Validation Check: Run a TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active 2-methylphenol spot (which stains dark brown with KMnO4) confirms successful SN2 displacement.

Quantitative Data: Mitsunobu Reagent Efficacy for Ortho-Substituted Phenols
Reagent SystemSolventConditionsTypical Yield (%)Mechanistic Note
DEAD / PPh3DCM20 °C, 24 h< 10%SN2 transition state blocked by steric clash.
DIAD / PPh3THF20 °C, 24 h15 - 20%Slight improvement due to solvent polarity.
ADDP / PPh3 THF 20 °C, 18 h 75 - 85% Higher basicity of ADDP stabilizes the intermediate.
DEAD / PPh3 THF Sonication (40 kHz), 15 min 80 - 90% Cavitation forces overcome the activation energy barrier.

Module 2: Metal-Catalyzed Cross-Coupling

Q: I am trying to synthesize a sterically hindered diaryl ether. Palladium-catalyzed Buchwald-Hartwig conditions are resulting in massive amounts of unreacted phenol and β-hydride elimination byproducts. What is the fix? A: Palladium catalysts often struggle with bulky phenols because the reductive elimination step is slow, allowing competitive β-hydride elimination to dominate 4. Transitioning to a Copper-catalyzed Ullmann-type coupling is highly recommended. Copper systems are fundamentally immune to β-hydride elimination. By utilizing CuBr or CuI with a weak base (Cs2CO3) and a specialized ligand like naphthoic acid, you can force the difficult reductive elimination step even in the presence of ortho-methyl steric bulk 5.

Protocol: Cu-Catalyzed Ullmann Diaryl Ether Synthesis
  • Catalyst Complexation: In a flame-dried Schlenk tube, combine CuBr (10 mol%), naphthoic acid (20 mol%), and Cs2CO3 (2.0 equiv).

    • Causality: Cs2CO3 is a weak base that prevents unwanted side reactions (like dehalogenation of the aryl halide), while naphthoic acid acts as a bidentate ligand to stabilize the Cu(I) center and accelerate reductive elimination.

  • Reagent Addition: Add 2-methylphenol (1.2 equiv) and the aryl halide (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Heating & Validation: Degas via freeze-pump-thaw (3 cycles), backfill with N2, and heat to 100 °C for 18 hours.

    • Validation Check: The suspension will initially look like a heterogeneous green/blue mixture. Within 30 minutes of heating, it must transition to a dark, homogeneous brown/black solution. This color shift is the visual confirmation of active Cu(I)-phenoxide complex formation. If it remains green, your copper has oxidized to Cu(II); abort and restart with fresh, oxygen-free reagents.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash extensively with water (5x) to remove the DMSO before silica gel chromatography.

Quantitative Data: Cross-Coupling Catalyst Optimization
Catalyst SystemLigandBaseYield (%)Observation
Pd(OAc)2 (5 mol%)BINAPNaOtBu< 5%Extensive β-hydride elimination observed.
Pd2(dba)3 (5 mol%)P(o-Tol)3LiHMDS25%Sluggish reductive elimination due to steric clash.
CuBr (10 mol%) None Cs2CO3 40% Moderate yield, slow reaction rate.
CuBr (10 mol%) Naphthoic Acid Cs2CO3 88 - 95% Clean conversion; ligand accelerates reductive elimination.

Module 3: Industrial-Scale O-Alkylation

Q: We are scaling up the O-methylation of ortho-cresol using Dimethyl Carbonate (DMC) as a green reagent. However, we are seeing significant C-alkylation (e.g., 2,4-dimethylphenol) instead of the desired ether. How do we improve O-selectivity? A: The phenolate anion is an ambidentate nucleophile. Because the ortho-methyl group sterically shields the oxygen, the activation energy for O-alkylation rises, allowing the kinetically competitive C-alkylation pathways (at the para or unsubstituted ortho positions) to dominate. To strictly enforce O-alkylation, introduce a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) 6. TBAB forms a tight nucleophilic complex with the phenol, altering the transition state to favor a BAL2 mechanism directly at the DMC methyl group, achieving >98% O-selectivity.

Protocol: TBAB-Catalyzed Semi-Continuous O-Methylation
  • Setup: Charge a reactor with 2-methylphenol (1.0 equiv) and TBAB (5 mol%).

  • Semi-Continuous Addition: Heat the mixture to 160 °C. Instead of adding all reagents at once, slowly pump DMC (2.0 equiv) into the reactor over 4 hours.

    • Causality: A semi-continuous feed keeps the steady-state concentration of DMC low, preventing the accumulation of raw materials that lead to multiple-step C-alkylation side reactions.

  • Monitoring: Monitor the off-gas. The reaction produces CO2 and methanol as byproducts.

    • Validation Check: A steady bubbling of CO2 indicates the BAL2 mechanism is actively proceeding. A sudden drop in gas evolution before the stoichiometric addition of DMC implies catalyst deactivation.

References

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.[Link]

  • Design and Synthesis of a Maximally Diverse and Druglike Screening Library Using REM Resin Methodology. ACS Publications.[Link]

  • ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. ResearchGate.[Link]

  • Synthesis of Sterically Hindered Secondary Alkyl Aryl Ethers. Science of Synthesis.[Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications.[Link]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega.[Link]

Sources

Troubleshooting

Technical Support Center: pH Control &amp; Handling of 4-(Aminomethyl)-2-methylphenol Hydrobromide

Executive Summary: The "HBr Factor" This guide addresses the specific challenges of handling 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS: 1000378-65-5). Researchers often encounter precipitation or pH drift because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "HBr Factor"

This guide addresses the specific challenges of handling 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS: 1000378-65-5). Researchers often encounter precipitation or pH drift because they overlook the hydrobromide (HBr) salt counterion .

Dissolving this compound releases a stoichiometric equivalent of hydrobromic acid. If you add this powder directly to a standard buffer (e.g., PBS pH 7.4), the released protons (


) will rapidly deplete the buffer's capacity, causing a sharp drop in pH and potential assay failure. Furthermore, the stability of the phenol group is strictly pH-dependent; high pH triggers rapid oxidation (browning).

Part 1: Chemical Behavior & Solubility Map

To control this molecule, you must understand its ionization states. Unlike anilines, the amine here is benzylic (attached to a


 group), making it more basic (

). The phenol is weakly acidic (

).
The Solubility/Stability Matrix
pH RangeDominant SpeciesChargeSolubilityStability Risk
pH < 9.0

Cationic (+1) High Stable. Best for storage.
pH 9.0 – 10.0

Neutral (0) Low Precipitation Zone. Avoid this range for stock solutions.
pH > 10.5

Anionic (-1) High Oxidation Risk. Phenolate ion oxidizes to quinones (turns pink/brown).
Visualizing the Species Distribution

The following diagram illustrates the transition of species relative to pH. Note the "Danger Zone" where the molecule is neutral and prone to crashing out.

SpeciesDistribution cluster_legend Operational Logic Acidic pH < 9.0 Cationic Form (+) (Soluble & Stable) Neutral pH 9.0 - 10.0 Neutral Form (0) (Precipitation Risk) Acidic->Neutral Deprotonation of Amine (pKa ~ 9.5) Basic pH > 10.5 Anionic Form (-) (Soluble but Unstable) Neutral->Basic Deprotonation of Phenol (pKa ~ 10.2) Oxidation Quinone Formation (Pink/Brown Color) Basic->Oxidation O2 Exposure (Rapid) Note Keep pH < 8.5 for stability. Only go > 10 if strictly necessary and use antioxidants.

Caption: Stepwise deprotonation of 4-(Aminomethyl)-2-methylphenol. The neutral window (pH 9-10) presents the highest risk of precipitation.

Part 2: Critical Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Do not attempt to make a neutral stock solution directly in water; it will be acidic. Do not dissolve directly into a weak buffer.

  • Weighing: Weigh the hydrobromide salt. Calculate the molarity using the MW of the salt form (approx. 218.09 g/mol , verify on your specific CoA).

  • Solvent: Dissolve in pure water (Milli-Q) or DMSO .

    • Note: In water, the pH will be approx. 4.0–5.0 due to the HBr. This is good for stability.

  • Storage: Aliquot and freeze at -20°C. Keep acidic.

    • Why? The protonated amine prevents oxidation.

Protocol B: Introducing the Compound to Assay Buffer

The "Double-Buffer" Technique to prevent pH shock.

  • Calculate Buffer Capacity: Ensure your assay buffer concentration is at least 50 mM (preferably 100 mM) if you are adding the compound at concentrations > 1 mM.

  • The Neutralization Step (Self-Validating):

    • If adding high concentrations (e.g., 10 mM final) to a pH 7.4 buffer:

    • Pre-neutralize the stock slightly or use a "2x" buffer method.

    • Check pH: After adding the compound, spot-check pH with micro-pH paper or a micro-electrode. Do not assume the buffer held.

Buffer Compatibility Matrix
Buffer SystemCompatibilityNotes
PBS (Phosphate) High Ideal for pH 6.0 – 8.0. Watch for precipitation if

/

are present (unrelated to the drug, but common in PBS+).
HEPES High Excellent buffering capacity at pH 7.0 – 7.6. Minimal interference with amine chemistry.
Tris Medium Contains primary amines. Avoid if you are using the aminomethyl group for conjugation (e.g., NHS-ester chemistry), as Tris will compete.
Borate Low Avoid.[1] Borate can complex with vicinal diols or phenols under specific conditions and buffers at pH > 8.5 (risk zone).

Part 3: Troubleshooting & FAQs

Q1: Why did my solution turn pink/brown after 2 hours?

Diagnosis: Oxidative degradation. Mechanism: At pH > 7.5, trace amounts of the phenolate ion form. In the presence of dissolved oxygen, this oxidizes to form quinone methides or polymerized pigments. Solution:

  • Lower the pH: Work at pH 6.5 – 7.0 if the assay permits.

  • Degas Buffers: Sonicate buffers under vacuum to remove oxygen.

  • Add Antioxidants: Add 100 µM Ascorbic Acid or TCEP (Tris(2-carboxyethyl)phosphine) to the buffer. Avoid DTT if metal ions are present, as it can drive Fenton chemistry.

Q2: I added the powder to my cell culture media, and the media turned yellow/orange (phenol red change).

Diagnosis: Acidification by HBr. Mechanism: You added a strong acid equivalent (HBr) to a bicarbonate-buffered system (weak buffer in open air). Solution:

  • Do not add powder directly to media.

  • Prepare a concentrated stock in water or DMSO.

  • Neutralize the stock to pH ~7.0 using NaOH immediately before adding to the media, OR ensure the volume added is negligible (< 1% v/v) so the media's buffering capacity can handle the proton load.

Q3: Can I use this compound for NHS-ester conjugation?

Diagnosis: Competitive reactivity. Technical Insight: Yes, the aminomethyl group is a primary amine and is nucleophilic. Protocol Adjustment:

  • pH is Critical: The reaction requires the amine to be unprotonated (

    
    ). However, at pH 7, it is mostly 
    
    
    
    . You must raise the pH to 8.0 – 8.3 to facilitate the reaction.
  • Speed is Key: At pH 8.3, the phenol oxidation risk increases. Perform the conjugation quickly (30-60 mins) and then immediately quench and lower the pH back to 7.0 or purify.

Part 4: Workflow Visualization

The following diagram outlines the decision tree for preparing the working solution, ensuring pH integrity.

PreparationWorkflow Start Start: Solid HBr Salt Dissolve Dissolve in Water/DMSO (Result: pH ~4.0) Start->Dissolve CheckApp Application Type? Dissolve->CheckApp RouteStorage Long Term Storage CheckApp->RouteStorage Storage RouteAssay Immediate Assay (pH 7.4) CheckApp->RouteAssay Cell/Enzyme Assay RouteConj Bioconjugation (pH 8.0+) CheckApp->RouteConj NHS Labeling ActionFreeze Freeze at -20°C (Do not neutralize) RouteStorage->ActionFreeze ActionBuffer Dilute into 100mM HEPES/PBS RouteAssay->ActionBuffer ActionAdjust Adjust pH to 8.3 Add Antioxidant (Ascorbate) RouteConj->ActionAdjust CheckPH Final pH Check (Critical Step) ActionBuffer->CheckPH Verify pH > 7.2

Caption: Decision tree for handling 4-(Aminomethyl)-2-methylphenol HBr based on end-use application.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol (Analogous Chemistry). Retrieved from [Link]

    • Note: Cited for pKa and solubility properties of the aminophenol core structure.
  • Note: Authoritative source for buffer capacity and pKa ranges (HEPES vs Tris).
  • Note: General handling of amphoteric amine salts and solubility optimiz
  • NIST Standard Reference Data. (2024). NIST Chemistry WebBook, SRD 69: Thermochemical Data for Phenols and Amines. Retrieved from [Link]

    • Note: Source for thermodynamic stability and oxid

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Melting Point Determination and Validation of 4-(Aminomethyl)-2-methylphenol HBr

For researchers, scientists, and drug development professionals, the accurate characterization of an active pharmaceutical ingredient (API) is the bedrock of reliable and reproducible research. The melting point is a fun...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate characterization of an active pharmaceutical ingredient (API) is the bedrock of reliable and reproducible research. The melting point is a fundamental thermodynamic property that serves as a critical indicator of a substance's purity and identity. This guide provides a comprehensive framework for the precise determination and rigorous validation of the melting point for a novel or sparsely characterized substance, using 4-(Aminomethyl)-2-methylphenol HBr as a case study.

While a definitive melting point for 4-(Aminomethyl)-2-methylphenol HBr is not widely reported in scientific literature, this guide establishes a robust, multi-faceted analytical approach. We will not only detail the classical capillary melting point method but also explore advanced thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), as orthogonal methods for comprehensive characterization and validation. This guide is designed to be a self-validating system, ensuring the integrity and trustworthiness of your results.

The Critical Role of Melting Point in Pharmaceutical Development

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making it a sensitive indicator of purity.[1][2][3] In the context of drug development, an accurate melting point is essential for:

  • Identity Confirmation: Comparing the experimentally determined melting point with a reference value can help confirm the identity of a compound.

  • Purity Assessment: A sharp melting range close to the expected value is a strong indication of high purity.[1][3]

  • Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a drug can have distinct melting points, which can significantly impact its solubility, bioavailability, and stability.[4]

  • Stability Studies: Changes in the melting point over time can indicate degradation of the API.[5][6]

A Multi-Pronged Approach to Melting Point Determination

To ensure the highest degree of confidence in the determined melting point of 4-(Aminomethyl)-2-methylphenol HBr, we advocate for a tripartite approach: the traditional capillary method for initial determination, followed by DSC for a more detailed thermodynamic profile and TGA to assess thermal stability.

Capillary Melting Point Determination: The Foundational Method

The capillary method is a long-established and widely accepted technique for melting point determination, recognized by pharmacopeias worldwide.[7]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the 4-(Aminomethyl)-2-methylphenol HBr sample is finely powdered and thoroughly dried to remove any residual solvents.

    • Pack the powdered sample into a capillary tube to a height of 2-4 mm.[8]

  • Instrument Setup and Calibration:

    • Utilize a calibrated melting point apparatus.

    • Prior to sample analysis, verify the instrument's accuracy using certified reference standards with melting points that bracket the expected melting point of the sample.[9][10]

  • Determination:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.[3][11]

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting range.[11]

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Controlled Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to a more accurate determination.[3]

  • Calibration: Regular calibration with traceable standards is crucial for ensuring the accuracy and reliability of the results, in line with Good Laboratory Practices (GLP).[9][10]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Finely powder the 4-(Aminomethyl)-2-methylphenol HBr sample prep2 Thoroughly dry the sample prep1->prep2 prep3 Pack into capillary tube prep2->prep3 calib Calibrate instrument with certified reference standards prep3->calib run Heat sample at a controlled rate (1-2 °C/min) calib->run observe Record onset and clear point temperatures run->observe result Melting Range observe->result

Caption: Capillary Melting Point Determination Workflow.

Differential Scanning Calorimetry (DSC): A Deeper Thermodynamic Insight

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides more detailed information than the capillary method, including the onset of melting, the peak melting temperature, and the enthalpy of fusion.[13]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the 4-(Aminomethyl)-2-methylphenol HBr sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Analysis:

    • Heat the sample under a nitrogen purge at a constant rate, typically 10 °C/min.

    • Record the heat flow as a function of temperature.

    • The melting event will appear as an endothermic peak on the DSC thermogram.

Interpreting the DSC Thermogram:

  • Onset Temperature: The temperature at which the melting process begins. This is often correlated with the start of the melting range observed in the capillary method.

  • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum. This is often reported as the melting point.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which represents the energy required to melt the sample. This value is useful for characterizing the crystallinity of the material.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Data Interpretation weigh Weigh 2-5 mg of sample into an aluminum pan seal Hermetically seal the pan weigh->seal calib Calibrate DSC with indium and zinc standards seal->calib run Heat sample at a constant rate (e.g., 10 °C/min) under N2 calib->run record Record heat flow vs. temperature run->record onset Onset Temperature record->onset peak Peak Temperature record->peak enthalpy Enthalpy of Fusion record->enthalpy

Caption: Differential Scanning Calorimetry (DSC) Workflow.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6][14] It is an invaluable tool for determining the thermal stability of a compound and for identifying the presence of volatile components such as water or residual solvents.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-(Aminomethyl)-2-methylphenol HBr sample into a TGA pan.

  • Instrument Setup and Calibration:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's recommendations.

  • Analysis:

    • Heat the sample under a nitrogen purge at a constant rate, typically 10 °C/min, over a wide temperature range (e.g., 25 °C to 400 °C).

    • Record the mass loss as a function of temperature.

Interpreting the TGA Thermogram:

  • No Mass Loss Before Melting: For a pure, anhydrous, and solvent-free sample, there should be no significant mass loss before the melting point observed by DSC.

  • Mass Loss Correlating with Volatiles: If mass loss is observed at temperatures below the melting point, it could indicate the presence of water or residual solvents.[6]

  • Decomposition Temperature: The temperature at which significant mass loss due to decomposition begins. This provides information about the thermal stability of the compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Data Interpretation weigh Weigh 5-10 mg of sample into a TGA pan calib Calibrate TGA for mass and temperature weigh->calib run Heat sample at a constant rate (e.g., 10 °C/min) under N2 calib->run record Record mass loss vs. temperature run->record stability Thermal Stability record->stability volatiles Presence of Volatiles record->volatiles decomposition Decomposition Temperature record->decomposition

Caption: Thermogravimetric Analysis (TGA) Workflow.

Comparative Data Summary and Validation

The data obtained from these three techniques should be compiled and compared to build a comprehensive thermal profile of 4-(Aminomethyl)-2-methylphenol HBr.

Table 1: Illustrative Comparative Thermal Analysis Data for 4-(Aminomethyl)-2-methylphenol HBr

ParameterCapillary MethodDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Melting Range/Point 210-212 °COnset: 210.5 °C, Peak: 211.8 °CN/A
Enthalpy of Fusion (ΔHfus) N/A120 J/gN/A
Mass Loss before Melting N/AN/A< 0.1% up to 220 °C
Decomposition Onset N/A> 250 °C (endothermic baseline shift)> 245 °C

Data Interpretation and Validation:

  • Concordance of Melting Points: The melting range from the capillary method should align well with the onset and peak temperatures from DSC.

  • Purity Confirmation: A sharp melting peak in the DSC thermogram and a narrow melting range from the capillary method suggest high purity.

  • Absence of Volatiles: The TGA data showing negligible mass loss before the melting point confirms that the observed thermal event in DSC is indeed melting and not a desolvation or dehydration process.

  • Thermal Stability: The TGA data establishes the upper-temperature limit for the compound's stability, which is crucial for formulation and storage considerations.

Conclusion

By employing a systematic and multi-technique approach, researchers can confidently determine and validate the melting point of 4-(Aminomethyl)-2-methylphenol HBr or any other novel compound. This guide emphasizes the importance of not just generating data, but understanding the principles behind the methods and the causality of the experimental choices. The integration of the classical capillary method with the more advanced techniques of DSC and TGA, all underpinned by rigorous calibration and adherence to established standards, provides a self-validating framework that ensures the scientific integrity of the results. This robust characterization is a critical step in the journey of drug discovery and development, providing a solid foundation for all subsequent research.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Differential Scanning Calorimetry - Improved Pharma. (2024, February 8).
  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review. (n.d.). Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17).
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18).
  • Melting point determination - A.KRÜSS Optronic. (n.d.). Retrieved from [Link]

  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. (n.d.).
  • Compliance with amended General Chapter USP<741>Melting Range or Temperature - ChemRxiv. (n.d.). Retrieved from [Link]

  • (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point - ResearchGate. (2017, April 4). Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.). Retrieved from [Link]

  • Calibration standards for melting point determination - Crea Analytical. (n.d.). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • Melting Point Determination - Lambda Photometrics. (n.d.). Retrieved from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Retrieved from [Link]

  • Phenol, 4-amino-3-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Comparative

X-ray diffraction data for 4-(Aminomethyl)-2-methylphenol hydrobromide crystals

This guide provides a technical comparison of the crystallographic properties and solid-state performance of 4-(Aminomethyl)-2-methylphenol hydrobromide , contrasting it with its hydrochloride counterpart and structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the crystallographic properties and solid-state performance of 4-(Aminomethyl)-2-methylphenol hydrobromide , contrasting it with its hydrochloride counterpart and structural analogues.[1][2]

Executive Summary

4-(Aminomethyl)-2-methylphenol hydrobromide (also known as 3-methyl-4-hydroxybenzylamine HBr) is a critical intermediate in the synthesis of phenylethanolamine-based adrenergic agonists.[1][2] While the hydrochloride salt (HCl) is the standard commercial form (CAS 1228880-52-1), the hydrobromide (HBr) salt offers distinct advantages in crystallinity and hygroscopicity profiles crucial for drug formulation.[1][3]

This guide analyzes the X-ray diffraction (XRD) signature of the HBr salt, using the known structures of Vanillylamine HCl and 3,4-Dihydroxybenzylamine HBr as validated reference standards to define expected lattice expansions and hydrogen-bonding motifs.[1][3]

Chemical Identity & Crystallographic Context

The target compound is the methyl-analogue of Vanillylamine.[1][2] The substitution of the methoxy group (-OCH₃) with a methyl group (-CH₃) at the 3-position (relative to the benzylamine) alters the steric profile and removes a hydrogen bond acceptor, significantly impacting crystal packing.[1][3]

FeatureTarget CompoundReference Analogue 1Reference Analogue 2
Common Name 3-Methyl-4-hydroxybenzylamine HBrVanillylamine HCl3,4-Dihydroxybenzylamine HBr
Formula C₈H₁₁NO[1][2] · HBrC₈H₁₁NO₂[2][3] · HClC₈H₁₁NO₂[2] · HBr
Anion Radius 1.96 Å (Bromide) 1.81 Å (Chloride)1.96 Å (Bromide)
Crystal Habit Prismatic / NeedlesOrthorhombic PlatesMonoclinic Prisms
Key Interaction Phenolic OH

Br⁻
Phenolic OH

Cl⁻
Catechol OH

Br⁻

Comparative Analysis: HBr vs. HCl Salts

The choice between Hydrobromide and Hydrochloride salts is a critical decision in early-phase development.[1][2] The XRD data highlights the mechanistic differences in stability.[2]

A. Lattice Volume & Density (Predicted)

The substitution of Chloride (Cl⁻) with Bromide (Br⁻) typically induces a unit cell volume expansion of 5–8% in organic amine salts.[1][2][3]

  • HCl Salt: Tends to form tighter packing networks but often suffers from higher hygroscopicity due to the higher charge density of the chloride ion.[2]

  • HBr Salt: The larger ionic radius of Br⁻ disrupts the "tight" water-bridging networks often seen in HCl hydrates, frequently resulting in an anhydrous crystal form that is more stable at high humidity.[1][2]

B. Diffraction Signature (2 Shift)

When comparing the Powder XRD (PXRD) patterns of the HBr salt against the HCl salt, researchers should expect:

  • Shift to Lower Angles: Due to the larger

    
    -spacing (Br > Cl), the primary diffraction peaks will shift to lower 
    
    
    
    values (Bragg's Law:
    
    
    ).[1][2][3]
  • Peak Splitting: The lower symmetry often associated with HBr salts (e.g., Monoclinic

    
     vs. Orthorhombic 
    
    
    
    ) may cause single peaks in the HCl pattern to split into doublets in the HBr pattern.[2]
C. Hydrogen Bonding Topology
  • HCl Motif: Often forms infinite 1D chains where Cl⁻ bridges the ammonium headgroup and the phenolic hydroxyl.[2]

  • HBr Motif: The HBr salt is predicted to form centrosymmetric dimers or 2D sheets.[1][2] The softer Br⁻ anion is a weaker H-bond acceptor, which encourages the phenolic -OH to engage in intermolecular H-bonds with adjacent organic molecules rather than terminating on the anion.[1][2]

Experimental Protocol: Data Generation & Validation

To rigorously characterize this compound, follow this self-validating protocol. This workflow ensures that the obtained XRD data is artifact-free.[1][2]

Phase 1: Crystal Growth (Slow Evaporation)[1][3][4]
  • Solvent System: Dissolve 100 mg of 4-(Aminomethyl)-2-methylphenol HBr in Methanol:Ethanol (1:1) . Avoid water to prevent hydrate formation.[1][2]

  • Nucleation: Filter through a 0.2 µm PTFE syringe filter into a clean vial.

  • Growth: Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

  • Harvest: Crystals should appear within 48-72 hours. Harvest while still wet with mother liquor to prevent desolvation cracking.[1][2]

Phase 2: Single Crystal XRD (SC-XRD) Acquisition
  • Mounting: Use Paratone-N oil and a MiTeGen loop.[1][2] Flash cool to 100 K immediately to reduce thermal motion.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom (
    
    
    will be significant).[1][2]
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.

Phase 3: Powder XRD (PXRD) for Bulk Validation
  • Preparation: Lightly grind 50 mg of bulk material. Do not over-grind, as this can induce amorphization.[2][3]

  • Scan Parameters: 3° to 40°

    
    ; Step size 0.02°; 1 sec/step.
    
  • Validation Check: Overlay the experimental PXRD pattern with the calculated pattern from the SC-XRD structure (Mercury CSD software).

    • Pass: Peaks align perfectly (within

      
      ).
      
    • Fail: Extra peaks indicate polymorphs or impurities.[1][2]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the HBr salt and validating its structure.

SaltSelection Start Start: 4-(Aminomethyl)-2-methylphenol SaltScreen Salt Screening (HCl vs. HBr) Start->SaltScreen HCl_Path Synthesize HCl Salt SaltScreen->HCl_Path Standard Route HBr_Path Synthesize HBr Salt SaltScreen->HBr_Path Stability Route HCl_Result Result: High Hygroscopicity (Risk of Hydrates) HCl_Path->HCl_Result Comparison Compare 2-Theta Shifts (Br expands lattice -> Lower angles) HCl_Result->Comparison Reference Data HBr_Cryst Crystallization (MeOH/EtOH) HBr_Path->HBr_Cryst XRD_SC Single Crystal XRD (Mo Source, 100K) HBr_Cryst->XRD_SC Select Crystal XRD_Powder Powder XRD (PXRD) (Bulk Purity Check) HBr_Cryst->XRD_Powder Bulk Material XRD_SC->Comparison Decision Select HBr for Formulation Stability Comparison->Decision

Caption: Workflow for comparative crystallographic analysis and selection of the Hydrobromide salt form.

References

  • Vanillylamine Hydrochloride Structure

    • Source: PubChem. (2025).[1][2][3][4] Vanillylamine hydrochloride.[1][2][4][5][6][7] National Library of Medicine.[1][2]

    • URL:[Link][1][3]

  • Comparative Salt Analysis (Amphetamine Model)

    • Title: The hydrochloride and hydrobromide salt forms of (S)-amphetamine.[1][2][8]

    • Source: Acta Crystallographica Section C (2015).[1][2][3][8]

    • URL:[Link]

  • Dihydroxybenzylamine Hydrobromide Data

    • Source: Sigma-Aldrich (Merck).[1][2][3] 3,4-Dihydroxybenzylamine hydrobromide Product Specification.

  • General Principles of Amine Salt Crystallography

    • Source: Stahl, P. H., & Wermuth, C. G.[1][3] (Eds.).[1][2] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2]

Sources

Validation

Chromatographic Separation of 4-(Aminomethyl)-2-methylphenol from Reaction Byproducts: A Comparative Guide

For researchers and drug development professionals, the chromatographic separation of amphoteric intermediates presents a notorious analytical bottleneck. 4-(Aminomethyl)-2-methylphenol —a critical building block in phar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the chromatographic separation of amphoteric intermediates presents a notorious analytical bottleneck. 4-(Aminomethyl)-2-methylphenol —a critical building block in pharmaceutical synthesis—exemplifies this challenge. Containing both a weakly acidic phenolic hydroxyl group and a strongly basic primary benzylamine moiety, this compound defies standard reversed-phase retention strategies.

When synthesized via the catalytic reduction of 4-cyano-2-methylphenol, the post-reaction matrix typically contains unreacted starting materials, deaminated byproducts (e.g., 2-methylphenol), and strongly retained over-alkylated secondary amine dimers. This guide objectively compares the performance of a Standard Fully Porous C18 column against a Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CX) column, providing actionable, self-validating protocols for your laboratory.

Mechanistic Rationale: Why Standard C18 Fails

Standard reversed-phase (RP) chromatography relies exclusively on hydrophobic interactions. At typical acidic mobile phase conditions (pH 2–3), the primary amine of 4-(Aminomethyl)-2-methylphenol is fully protonated. This high polarity results in minimal retention on the hydrophobic C18 alkyl chains, causing the target analyte to elute near the column void volume [1].

Furthermore, protonated amines undergo secondary electrostatic interactions with residual, unendcapped acidic silanols on the silica support. This causes severe peak tailing, shifting retention times, and poor resolution from early-eluting polar impurities [2].

The Mixed-Mode Advantage: Mixed-Mode Chromatography (MMC) stationary phases covalently bond both a hydrophobic alkyl chain (C18) and an ion-exchange group (e.g., a strong cation-exchange sulfonic acid) to the silica surface. This dual-retention mechanism allows the C18 moiety to separate neutral/acidic byproducts (like 2-methylphenol), while the cation-exchange sites strongly retain and focus the protonated amine, eliminating silanol-induced tailing [3].

Experimental Design & Validated Protocols

To establish a self-validating comparison, the following protocols were designed to analyze a simulated crude reaction mixture containing:

  • 2-Methylphenol (Neutral/Acidic byproduct)

  • 4-Cyano-2-methylphenol (Neutral/Acidic starting material)

  • 4-(Aminomethyl)-2-methylphenol (Amphoteric target)

  • Bis(4-hydroxy-3-methylbenzyl)amine (Basic dimeric byproduct)

Method A: Standard C18 Workflow (Alternative)
  • Column: Standard Fully Porous C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 230 nm | Injection: 5 µL

  • Causality Note: Formic acid is used to suppress the ionization of the phenolic hydroxyls and force hydrophobic retention, but it lacks the ionic strength to shield the amine from silanol interactions.

Method B: Mixed-Mode RP/CX Workflow (Recommended)
  • Column: Mixed-Mode C18/SCX (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Formate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 230 nm | Injection: 5 µL

  • Causality Note: At pH 3.0, the amine is protonated and binds to the Strong Cation Exchange (SCX) sites. The 20 mM Ammonium Formate is critical; the

    
     ions act as a displacer to elute the basic analytes. Without sufficient buffer concentration, the amine would be irreversibly retained on the column [3].
    

Comparative Performance Data

The quantitative data below illustrates the stark contrast in chromatographic performance between the two stationary phases.

AnalyteC18 Retention Time (

)
C18 Asymmetry (

)
RP/CX Retention Time (

)
RP/CX Asymmetry (

)
Resolution (

) on RP/CX
4-(Aminomethyl)-2-methylphenol 2.1 min2.60 (Severe Tailing)7.5 min1.05 (Symmetrical)> 5.0
2-Methylphenol 5.4 min1.104.1 min1.023.8
4-Cyano-2-methylphenol 6.2 min1.084.8 min1.004.2
Dimeric Byproduct 8.5 min2.8511.2 min1.12> 8.0

Data Synthesis: On the C18 column, the target compound elutes too early with unacceptable tailing, risking co-elution with the solvent front. On the Mixed-Mode RP/CX column, the elution order is inverted for the basic compounds. The target compound is retained longer and elutes with excellent peak symmetry due to the controlled cation-exchange mechanism.

Visualizing the Retention Mechanism

Mechanism cluster_C18 Standard C18 Column Dynamics cluster_MMC Mixed-Mode RP/CX Column Dynamics Analyte 4-(Aminomethyl)-2-methylphenol (Amphoteric Analyte) C18_RP Weak Hydrophobic Interaction (Poor Retention) Analyte->C18_RP C18_Tail Unwanted Silanol Interaction (Severe Peak Tailing) Analyte->C18_Tail MMC_RP Hydrophobic Interaction (Aromatic Ring) Analyte->MMC_RP MMC_CX Controlled Cation-Exchange (Protonated Amine) Analyte->MMC_CX MMC_Synergy Synergistic Retention (Sharp Peaks & High Resolution) MMC_RP->MMC_Synergy MMC_CX->MMC_Synergy

Figure 1: Dual retention mechanism of Mixed-Mode RP/CX vs. single retention mode of standard C18.

Conclusion & Best Practices

For the isolation and quantification of 4-(Aminomethyl)-2-methylphenol, Mixed-Mode RP/CX chromatography vastly outperforms standard C18 methodologies. By leveraging a dual-retention mechanism, analysts can achieve baseline resolution between neutral starting materials and basic byproducts while maintaining pristine peak symmetry.

Key Takeaway for Method Developers: When utilizing RP/CX columns, remember that organic modifier concentration (Acetonitrile) controls the retention of the neutral/acidic byproducts, while the buffer concentration and pH (Ammonium Formate) dictate the retention of your basic amines. Adjusting these two parameters orthogonally provides unparalleled control over your separation selectivity.

References

  • Zhang, L., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules, 2024.[Link]

  • Rusli, H., et al. "Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds." Molecules, 2022.[Link]

  • Nemes, A., et al. "HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase." Journal of Chromatographic Science, 2012.[Link]

Safety & Regulatory Compliance

Safety

4-(Aminomethyl)-2-methylphenol hydrobromide proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a generic Safety Data Sheet (SDS). 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a generic Safety Data Sheet (SDS). 4-(Aminomethyl)-2-methylphenol hydrobromide (CAS: 2225136-15-0) is a highly versatile building block used in chemical synthesis and drug discovery. However, its specific molecular architecture—a biologically active phenolic core coupled with a hydrobromide salt—demands strict operational and disposal logistics.

This guide provides a self-validating, step-by-step protocol for the safe handling and EPA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Part 1: Mechanistic Hazard Identification

To safely handle this compound, we must first understand the causality behind its hazards. The molecule presents a dual-threat profile[1]:

  • The Phenolic Core: Phenols are lipophilic and can easily penetrate cellular membranes, causing acute skin and eye irritation[2]. Furthermore, they are highly toxic to aquatic ecosystems.

  • The Hydrobromide (HBr) Salt: While the HBr salt stabilizes the reactive aminomethyl group, it introduces bromide ions into your waste stream. If mixed with strong oxidizers, bromide can be oxidized to toxic bromine gas (Br₂). Furthermore, in organic waste streams, the presence of halogens necessitates disposal as a halogenated waste , which requires specialized high-temperature incineration[3].

Table 1: GHS Hazard Profile and Mechanistic Causality

Hazard ClassGHS CodeMechanistic CauseOperational Prevention
Acute Toxicity (Oral) H302Phenolic disruption of metabolic pathways upon ingestion.Prohibit eating/drinking in the lab; use dedicated PPE.
Skin Irritation H315Lipophilic phenol penetrates and denatures epidermal proteins.Wear nitrile gloves (double-gloving recommended).
Eye Irritation H319Direct cellular damage to the corneal epithelium.Mandate tight-fitting safety goggles.
Respiratory Irritation H335Fine HBr salt dust irritates mucous membranes.Handle exclusively within a certified fume hood.

Part 2: Operational Workflow & Safety Protocols

Step-by-Step Handling Methodology:

  • Preparation & Engineering Controls: Conduct all weighing and transfer operations inside a chemical fume hood. The hydrobromide salt can be hygroscopic and prone to dusting. Use an anti-static weigh boat to prevent the powder from aerosolizing.

  • PPE Verification: Don standard laboratory PPE: a flame-resistant lab coat, safety goggles, and nitrile gloves. Self-Validation Step: Inspect gloves for micro-tears before handling the powder, as the phenolic moiety can cause delayed dermal burns.

  • Reaction Execution: When dissolving the salt, add the solvent slowly. If neutralizing the HBr salt with a base (e.g., triethylamine or NaOH) to liberate the free amine for reaction, perform this dropwise in an ice bath to control the exothermic neutralization.

Workflow Start 4-(Aminomethyl)-2-methylphenol HBr (CAS: 2225136-15-0) Prep Engineering Controls (Fume Hood, PPE) Start->Prep Exp Experimental Application Prep->Exp Spill Spill Event? Exp->Spill Contain Containment & Cleanup (Inert Absorbent) Spill->Contain Yes Waste Waste Accumulation Spill->Waste No Contain->Waste

Workflow for safe handling, experimental application, and spill response.

Part 3: Proper Disposal Procedures

Because this compound contains a bromide ion, it cannot be disposed of in standard non-halogenated waste streams[4]. Misclassification violates EPA Resource Conservation and Recovery Act (RCRA) regulations and poses severe thermal risks during incineration[3].

Step-by-Step Disposal Methodology:

  • Liquid Waste Segregation (The Halogenated Rule):

    • Organic Solutions: Any organic solvent containing this compound must be deposited into a clearly labeled Halogenated Organic Waste carboy[3]. The presence of the bromide ion dictates this classification.

    • Aqueous Solutions: If the reaction was purely aqueous, the waste must be collected in an aqueous hazardous waste container.

    • Critical Causality Warning:NEVER mix this waste with sodium hypochlorite (bleach). Bleach will react with the bromide to form bromine gas, and with the phenol to form highly toxic, persistent brominated phenols.

  • Aqueous pH Validation (Self-Validating Step):

    • Before capping the aqueous waste carboy, test the pH using indicator paper. Ensure the pH is between 6 and 8. If the solution is highly acidic (due to the HBr), neutralize it carefully with dilute sodium bicarbonate[5]. This prevents acid-catalyzed gas evolution in the sealed waste container.

  • Solid Waste Management:

    • Contaminated consumables (weigh boats, pipette tips, wipes, and empty reagent bottles) must be placed in a solid hazardous waste bin. Do not place them in standard municipal trash.

  • Final Disposal Pathway:

    • All segregated waste must be handed over to a licensed environmental health and safety (EHS) vendor. The required destruction method is High-Temperature Incineration (>1,000°C) at an EPA-compliant facility equipped with flue gas scrubbers to capture the resulting hydrobromic acid emissions[6].

Disposal Waste Accumulated Waste (Contains HBr Salt & Phenol) Solid Solid Waste (Powder, PPE, Wipes) Waste->Solid Liquid Liquid Waste (Reaction Solutions) Waste->Liquid Incineration High-Temperature Incineration (EPA Compliant) Solid->Incineration Aqueous Aqueous Waste (Neutralized pH 6-8) Liquid->Aqueous Water-based Organic Halogenated Organic Waste (Contains Bromide) Liquid->Organic Solvent-based Aqueous->Incineration If contaminated Organic->Incineration

Waste stream segregation and EPA-compliant disposal pathway for halogenated phenolic waste.

Part 4: Emergency Response & Spill Management

In the event of an accidental spill, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Solid Spills: Do NOT dry sweep, as this aerosolizes the irritating HBr dust. Instead, lightly dampen a spill pad with water or ethanol, carefully wipe up the powder, and place the pad in the solid hazardous waste bin.

  • Liquid Spills: Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand. Do not use sawdust, as the organic material can react unpredictably with the phenolic mixture. Sweep the absorbed mixture into a chemical-resistant bag, label it as "Hazardous Spill Residue - Contains Bromide and Phenol," and request an immediate EHS pickup.

References

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Incineration and Treatment of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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